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  • Product: 7-Oxaspiro[4.5]dec-8-en-10-one
  • CAS: 2172030-21-4

Core Science & Biosynthesis

Foundational

Structural Elucidation of 7-Oxaspiro[4.5]dec-8-en-10-one: A Comprehensive Technical Guide

Introduction: The Strategic Value of Spirocyclic Cores As modern drug discovery pivots toward molecules with higher fraction sp³ ( Fsp3​ ) character, spirocyclic scaffolds have emerged as privileged structures. Their rig...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Spirocyclic Cores

As modern drug discovery pivots toward molecules with higher fraction sp³ ( Fsp3​ ) character, spirocyclic scaffolds have emerged as privileged structures. Their rigid, three-dimensional architectures mitigate the off-target liabilities and poor solubility often associated with flat, aromatic compounds[1]. Among these, 7-oxaspiro[4.5]dec-8-en-10-one (CAS: 2172030-21-4)[2] represents a highly versatile synthetic intermediate and pharmacophore core.

Structurally, this molecule features a cyclopentane ring spiro-fused to a 2,3-dihydro-4H-pyran-4-one derivative[3]. Elucidating such a structure requires a rigorous analytical logic to unambiguously prove the connectivity across the quaternary spiro center and the heteroatom-containing ring. This guide provides an in-depth, self-validating methodology for the structural elucidation of this molecule, combining High-Resolution Mass Spectrometry (HRMS) and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy[4].

Section 1: The Elucidation Strategy

To prevent analytical bias, the structural elucidation of spirocyclic systems must follow a hierarchical workflow. We first establish the exact mass and formula boundary conditions, followed by identifying functional groups, and finally mapping the atomic connectivity across the spiro junction.

Workflow A Unknown Sample 7-Oxaspiro[4.5]dec-8-en-10-one B HRMS (ESI-QTOF) Exact Mass & Formula A->B C 1D NMR (1H, 13C) Functional Group ID B->C C9H12O2 D 2D NMR (COSY, HSQC, HMBC) Spiro Connectivity C->D Enone Core E IR Spectroscopy Orthogonal Validation D->E Spiro Linkage F Final Structural Elucidation E->F

Fig 1. Sequential analytical workflow for the structural elucidation of the spirocyclic core.

Section 2: High-Resolution Mass Spectrometry (HRMS) Profiling

Causality & Logic: Before mapping atomic connectivity, the exact molecular formula must be established to determine the Degree of Unsaturation (DoU). HRMS, utilizing Time-of-Flight (TOF) or Orbitrap analyzers, provides mass accuracy within <5 ppm, allowing for the unequivocal assignment of the empirical formula[5].

For 7-oxaspiro[4.5]dec-8-en-10-one, positive electrospray ionization (ESI+) yields a protonated molecular ion [M+H]+ .

  • Calculated Exact Mass for C9​H12​O2​ : 152.0837 Da[3].

  • Observed [M+H]+ : ~153.0915 m/z.

  • Degree of Unsaturation: 9−(12/2)+1=4 . This perfectly accounts for the spiro-ring system (2 rings), the alkene (1), and the carbonyl (1).

Section 3: Nuclear Magnetic Resonance (NMR) Profiling

Electronic Causality in 1D NMR

The core of the dihydropyranone ring is a β -alkoxy- α,β -unsaturated ketone (a vinylogous ester). This specific chromophore dictates the electronic environment of the entire ring. The oxygen atom (O-7) donates electron density through resonance to the α -carbon (C-9), heavily shielding it. Conversely, the β -carbon (C-8) is strongly deshielded[6].

Quantitative NMR Data Summary
Position 1 H Chemical Shift (ppm), Multiplicity, J (Hz) 13 C Chemical Shift (ppm)Structural Rationale
C-10 -198.5Conjugated ketone carbonyl.
C-9 5.40 (d, J = 6.0 Hz, 1H)105.5 α -carbon; shielded by oxygen resonance (+M effect).
C-8 7.35 (d, J = 6.0 Hz, 1H)162.0 β -carbon; heavily deshielded enol ether proton.
C-7 - (Oxygen atom)-Heteroatom linkage.
C-6 3.95 (s, 2H)72.4Isolated methylene between oxygen and spiro center.
C-5 -48.2Quaternary spiro carbon.
C-1, C-4 1.85 - 2.00 (m, 4H)36.5Cyclopentane methylenes adjacent to spiro center.
C-2, C-3 1.60 - 1.75 (m, 4H)24.8Distal cyclopentane methylenes.
2D NMR Connectivity Strategy

To definitively prove the spirocyclic linkage, we rely on Heteronuclear Multiple-Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC)[7].

  • HSQC confirms that the isolated singlet at 3.95 ppm is directly attached to the carbon at 72.4 ppm (C-6).

  • HMBC is the critical self-validating step. The protons of the isolated C-6 methylene must show long-range ( 2J and 3J ) correlations to both the oxygenated side of the ring and the ketone side, bridging across the spiro center (C-5).

HMBC_Logic H8 H-8 (Alkene) C10 C-10 (C=O) H8->C10 3J C6 C-6 (CH2) H8->C6 3J H9 H-9 (Alkene) H9->C10 2J H6 H-6 (CH2) H6->C10 3J C5 C-5 (Spiro C) H6->C5 2J C8 C-8 (Alkene) H6->C8 3J Hcyc H-1 to H-4 (Cyc) Hcyc->C10 3J Hcyc->C5 2J/3J

Fig 2. Key HMBC correlations bridging the spiro center and the dihydropyranone ring.

Section 4: Orthogonal Validation (IR Spectroscopy)

To validate the NMR findings, Infrared (IR) spectroscopy provides orthogonal confirmation of the functional groups. The conjugated nature of the enone system lowers the typical carbonyl stretching frequency.

  • C=O Stretch: ~1665 cm −1 (characteristic of an α,β -unsaturated six-membered ring ketone).

  • C=C Stretch: ~1595 cm −1 (enhanced dipole moment due to the adjacent oxygen atom).

Section 5: Experimental Protocols (Self-Validating Systems)

Protocol 1: HRMS (ESI-QTOF) Acquisition
  • Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade methanol. Dilute to a final concentration of 1 μ g/mL.

  • Calibration (Self-Validation): Introduce Leucine Enkephalin (m/z 556.2771) via a secondary reference sprayer. This acts as an internal lock mass, continuously correcting for instrumental drift to maintain a <2 ppm mass error throughout the run[5].

  • Acquisition: Operate the Q-TOF in ESI+ mode. Set capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and acquire over an m/z range of 50–500.

Protocol 2: Multidimensional NMR Acquisition
  • Preparation: Dissolve 15 mg of 7-oxaspiro[4.5]dec-8-en-10-one in 600 μ L of CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Tuning & Shimming (Self-Validation): Insert the sample into a 500 MHz spectrometer. Perform automated 3D gradient shimming (Z1-Z5). Crucial Step: Manually tune and match the probe for both 1 H and 13 C frequencies to maximize the Signal-to-Noise Ratio (SNR) and ensure accurate 90° pulse angles[4].

  • Acquisition Parameters:

    • 1 H NMR: 16 scans, 2-second relaxation delay (d1), 30° pulse angle.

    • 13 C NMR: 1024 scans, 2-second d1, with composite pulse decoupling (WALTZ-16).

    • 2D NMR: Acquire gradient-selected COSY, HSQC, and HMBC. For HMBC, optimize the long-range coupling delay for nJCH​ = 8 Hz (typically ~62.5 ms) to capture the critical spiro-bridging correlations[7].

  • Referencing: Calibrate the chemical shift scale by setting the internal TMS signal to exactly 0.00 ppm and the residual CHCl3​ signal to 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C).

Sources

Exploratory

The Synthesis of 7-Oxaspiro[4.5]dec-8-en-10-one and Its Derivatives: A Guide for Modern Drug Discovery

An In-Depth Technical Guide Abstract: The 7-oxaspiro[4.5]decane core is a privileged structural motif, forming the backbone of numerous biologically active natural products and pharmaceutical agents.[1][2] Its inherent t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract: The 7-oxaspiro[4.5]decane core is a privileged structural motif, forming the backbone of numerous biologically active natural products and pharmaceutical agents.[1][2] Its inherent three-dimensionality and conformational rigidity make it an attractive scaffold in drug discovery, offering a pathway to "escape from flatland" and improve pharmacological properties like binding affinity and selectivity.[3] This guide provides an in-depth exploration of the key synthetic strategies developed to construct the 7-Oxaspiro[4.5]dec-8-en-10-one framework and its derivatives. We will delve into the mechanistic underpinnings of cycloaddition reactions, furan-based rearrangements, and organocatalytic cascades, offering field-proven insights and detailed experimental protocols for researchers, chemists, and drug development professionals.

The Strategic Importance of the Spiroketal Moiety

Spiroketals are a class of bicyclic organic compounds characterized by a central quaternary carbon atom common to two rings, with each ring containing an oxygen atom attached to this spirocenter. This unique architecture is not merely a synthetic curiosity; it is a recurring theme in nature's molecular arsenal.[4] Molecules incorporating the spiroketal framework exhibit a wide range of biological activities, including antitumor, antimicrobial, antifungal, and anti-inflammatory properties.[5][6][7] The synthesis of these complex structures, particularly in an enantioselective manner, remains a significant challenge and a testament to the power of modern synthetic chemistry.[8]

Key Synthetic Strategies: A Mechanistic Overview

The construction of the 7-oxaspiro[4.5]decane system can be approached from several distinct angles. This guide will focus on four powerful and versatile strategies that have proven effective in the field.

Cycloaddition Reactions: Building the Core with Precision

Cycloaddition reactions, particularly the Diels-Alder reaction, represent a cornerstone of cyclic compound synthesis due to their efficiency and stereochemical control.[9][10]

A powerful variant, the oxo-Diels-Alder reaction, involves the reaction of a diene with an aldehyde or ketone to form a dihydropyran ring.[11] A highly effective strategy for building chroman spiroketals employs an inverse-demand [4+2] cycloaddition between ortho-quinone methides (o-QMs), generated in situ at low temperatures, and enol ethers. This kinetic control allows for the diastereoselective construction of the spiroketal core.[12]

The causality behind this approach lies in the low-temperature generation of the highly reactive o-QM intermediate, which prevents side reactions and allows it to participate in a precise, kinetically controlled cycloaddition. The stereochemistry of the final product can often be predicted based on a preferred endo transition state.[12]

hetero_diels_alder cluster_start Starting Materials cluster_reaction Reaction Cascade cluster_product Product oQM_precursor o-Hydroxybenzyl Alcohol Derivative oQM in situ generation of o-Quinone Methide oQM_precursor->oQM Low Temp, Lewis Acid enol_ether Cyclic Enol Ether (e.g., Dihydrofuran) cycloaddition [4+2] Cycloaddition (Endo Transition State) enol_ether->cycloaddition oQM->cycloaddition spiroketal 7-Oxaspiro[4.5]decane Derivative cycloaddition->spiroketal

Caption: Hetero-Diels-Alder workflow for spiroketal synthesis.

An alternative and efficient route to chiral benzannulated spiroketals involves a [3+2] cycloaddition of exocyclic enol ethers with p-quinones. This transformation can be rendered highly enantioselective through the use of a chiral N,N'-dioxides/Tm(III) complex as a Lewis acid catalyst. This method provides access to a diverse range of spiroketal derivatives in excellent yields and with high enantiomeric excess.[13]

Furan-Based Strategies: Leveraging Sustainable Feedstocks

Furans, derivable from biomass, are attractive and sustainable starting materials for complex molecule synthesis.[5] Several elegant methods leverage the unique reactivity of the furan ring to construct spiroketals.

A remarkably efficient, one-pot synthesis of γ-spiroketal γ-lactones can be achieved through the photooxygenation of 2-(γ-hydroxyalkyl)furans.[14] This process involves a [4+2] cycloaddition of singlet oxygen with the furan ring, followed by a subsequent dehydration to yield the final spirocyclic product. This method was successfully applied in the total synthesis of the anticancer natural product (+)-crassalactone D.[5]

furan_photooxygenation furan 2-(γ-Hydroxyalkyl)furan cycloadd [4+2] Cycloaddition furan->cycloadd singlet_O2 Singlet Oxygen (¹O₂) singlet_O2->cycloadd hν, Sensitizer intermediate Endoperoxide Intermediate cycloadd->intermediate rearrangement Rearrangement & Dehydration intermediate->rearrangement spirolactone γ-Spiroketal γ-Lactone rearrangement->spirolactone

Caption: Furan photooxygenation pathway to spirolactones.

Organocatalytic Cascade Reactions

The rise of organocatalysis has provided powerful tools for asymmetric synthesis, allowing for the construction of chiral molecules without the need for transition metals.[15] These methods are particularly effective for synthesizing spiroketals with high enantioselectivity.

A novel approach utilizes a bifunctional aminothiourea catalyst to mediate an intramolecular hemiacetalization/oxy-Michael addition cascade.[8] This relay formation of contiguous oxacycles, guided by the catalyst's ability to form multiple hydrogen bonds with the substrate, imparts high enantioselectivity. This strategy is especially useful for creating spiroketal frameworks prevalent in insect pheromones, such as chalcogran.[8]

Experimental Protocols: From Theory to Practice

Trustworthiness in synthetic chemistry is built on reproducible, detailed protocols. The following sections provide step-by-step methodologies for key transformations.

Protocol: Asymmetric [3+2] Cycloaddition for Benzannulated Spiroketals[13]

This protocol describes the synthesis of chiral benzannulated spiroketals using a chiral Lewis acid catalyst.

Materials:

  • Exocyclic enol ether (1.2 equiv)

  • p-Quinone (1.0 equiv)

  • Chiral N,N'-dioxides/Tm(OTf)₃ catalyst (10 mol%)

  • Dichloromethane (DCM), anhydrous

  • 4Å Molecular Sieves

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the chiral N,N'-dioxides ligand (11 mol%) and Tm(OTf)₃ (10 mol%).

  • Add anhydrous DCM and stir the mixture at room temperature for 1 hour to form the catalyst complex.

  • Add the p-quinone (1.0 equiv) and 4Å molecular sieves to the reaction mixture.

  • Cool the mixture to the specified reaction temperature (e.g., -20 °C).

  • Add the exocyclic enol ether (1.2 equiv) dropwise over 10 minutes.

  • Stir the reaction at this temperature, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched benzannulated spiroketal.

Protocol: Pyridinium Chlorochromate (PCC) Oxidation[16][17]

While not a direct spiroketalization, oxidation is a critical step in many multi-step syntheses to generate key ketone functionalities, such as the conversion of a secondary alcohol to the ketone at the C10 position of the target molecule. PCC is a versatile reagent for this transformation.[16]

Materials:

  • Secondary alcohol precursor (1.0 equiv)

  • Pyridinium Chlorochromate (PCC) (1.5 equiv)

  • Celite® or anhydrous Magnesium Sulfate

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add PCC (1.5 equiv) and an equal weight of Celite®.

  • Add anhydrous DCM to create a slurry.

  • Dissolve the secondary alcohol precursor (1.0 equiv) in a minimal amount of anhydrous DCM.

  • Add the alcohol solution to the PCC slurry in one portion at room temperature.

  • Stir the mixture vigorously. The reaction is typically complete within 1-3 hours (monitor by TLC). Note: The mixture will turn into a dark, tar-like substance. The Celite® prevents this from becoming an unmanageable solid.[17][18]

  • Upon completion, dilute the reaction mixture with diethyl ether and stir for an additional 15 minutes.

  • Filter the mixture through a short plug of silica gel or Florisil®, eluting with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude ketone.

  • If necessary, purify further by flash column chromatography.

Caution: Chromium (VI) compounds like PCC are toxic and should be handled with appropriate personal protective equipment in a fume hood.[19][18]

Quantitative Data Summary

The efficacy of a synthetic method is ultimately judged by its yield and selectivity. The following table summarizes typical results for the discussed strategies.

Synthetic StrategyKey Reagents/CatalystTypical YieldEnantioselectivity (ee)Reference
[4+2] Cycloaddition o-QM, Enol Ether60-75%>20:1 dr[12]
[3+2] Cycloaddition Chiral N,N'-dioxides/Tm(III)82-99%88-98% ee[13]
Furan Photooxygenation ¹O₂, DehydrationHigh YieldN/A (racemic)[14]
Organocatalytic Cascade AminothioureaHigh YieldHigh ee[8]
Prins/Pinacol Cascade Lewis Acid (e.g., InBr₃)Good YieldsExcellent Selectivity[20]

Applications in Medicinal Chemistry

The 7-oxaspiro[4.5]decane scaffold and its derivatives are of significant interest to drug development professionals. For instance, spiroketal-containing natural products like the rubromycins exhibit potent inhibitory activity against telomerase, an important cancer target.[13] Other derivatives have shown promise as antibacterial, antifungal, and antimitotic agents.[21] The ability to rapidly synthesize diverse libraries of these spirocyclic compounds using the methods described herein is crucial for structure-activity relationship (SAR) studies and the identification of new therapeutic leads.[6][22]

Conclusion

The synthesis of 7-Oxaspiro[4.5]dec-8-en-10-one and its derivatives has evolved significantly, with modern chemistry offering a diverse toolkit of powerful and elegant solutions. From classic cycloadditions to innovative organocatalytic cascades and the strategic use of sustainable feedstocks like furans, chemists now have multiple pathways to access this medicinally important scaffold. The continued development of stereoselective methodologies will undoubtedly accelerate the discovery of novel spiroketal-based therapeutics, underscoring the vital link between fundamental synthetic innovation and advancements in human health.

References

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Foundational

Stereochemistry of 7-Oxaspiro[4.5]dec-8-en-10-one

An In-Depth Technical Guide to the For Researchers, Scientists, and Drug Development Professionals Abstract The 7-oxaspiro[4.5]decane framework is a privileged scaffold in medicinal chemistry and natural product synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-oxaspiro[4.5]decane framework is a privileged scaffold in medicinal chemistry and natural product synthesis, with the spirocyclic center imparting a unique three-dimensional architecture. The introduction of unsaturation and further heteroatoms, as seen in 7-Oxaspiro[4.5]dec-8-en-10-one, presents significant stereochemical challenges and opportunities for molecular design. This guide provides a comprehensive technical overview of the stereochemistry of this molecule, delving into stereoselective synthesis, methodologies for chiral resolution, and definitive techniques for stereochemical assignment. The content is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a deep understanding for professionals in drug discovery and chemical research.

Introduction: The Significance of Spirocyclic Scaffolds

Spirocyclic compounds, characterized by two rings connected through a single, shared carbon atom, are of immense interest in drug development. Their rigid, well-defined three-dimensional structures allow for precise orientation of functional groups, enabling high-affinity and selective interactions with biological targets. The 7-Oxaspiro[4.5]dec-8-en-10-one core incorporates several key features: a spirocyclic junction, a tetrahydrofuran ring, and a cyclohexenone moiety. The central spiroatom is a quaternary stereocenter, and its absolute configuration is critical in defining the molecule's overall topology and, consequently, its biological activity. Understanding and controlling the stereochemistry of this scaffold is therefore paramount for its successful application in medicinal chemistry.

Stereocontrolled Synthesis Strategies

The synthesis of enantiomerically pure spirocycles can be approached through two main strategies: asymmetric synthesis to directly form a single enantiomer, or synthesis of a racemic mixture followed by chiral resolution.

Asymmetric Synthesis

Achieving stereocontrol during the formation of the spirocyclic core is the most elegant and efficient approach. N-acyliminium ion spirocyclization is a powerful method for constructing nitrogen-containing spirocycles with high diastereoselectivity.[1] In this type of reaction, a nucleophilic group attacks an N-acyliminium ion, with the stereochemical outcome often directed by a pre-existing chiral center or a bulky substituent, forcing the attack to occur from a specific face.[1] For oxaspirocycles, tandem reactions like the Prins/pinacol cascade process have been developed, allowing for the synthesis of substituted 8-oxaspiro[4.5]decan-1-ones with excellent selectivity.[2]

Another powerful technique is ring-closing metathesis on acyclic precursors, which can be used to form one of the rings of the spiro-system.[3] The stereochemistry can be set in the acyclic precursor using well-established asymmetric methodologies.

Conceptual Workflow: Asymmetric Spirocyclization

Start Acyclic Precursor with Chiral Center Step1 Lewis Acid or Transition Metal Catalyst Start->Step1 Initiation Process Intramolecular Spirocyclization (e.g., N-Acyliminium Ion Attack) Step1->Process End Enantiomerically Enriched 7-Oxaspiro[4.5]dec-8-en-10-one Process->End Stereoselective Ring Formation

Caption: A generalized workflow for asymmetric synthesis.

Chiral Resolution of Racemates

When a synthesis produces a racemic mixture, the enantiomers must be separated. This process, known as chiral resolution, is a cornerstone of stereochemical control.

Common Resolution Techniques:

  • Diastereomeric Salt Formation: This is the most common industrial method.[4] The racemic mixture (e.g., a carboxylic acid or amine) is reacted with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.[4][5] Due to their different physical properties, these salts can often be separated by fractional crystallization.[4] The desired enantiomer is then recovered by removing the resolving agent.

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times.

  • Kinetic Resolution: In this method, one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the slower-reacting enantiomer.

Definitive Stereochemical Assignment

Determining the absolute and relative configuration of a chiral molecule is a critical, and often rate-limiting, step in chemical research.[6] A combination of spectroscopic and analytical techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for elucidating the three-dimensional structure of molecules in solution.[6][7]

  • ¹H and ¹³C NMR: These experiments provide fundamental information about the molecular framework.[7] The chemical shifts, coupling constants, and multiplicity of signals reveal the connectivity and electronic environment of atoms.[7] For 7-Oxaspiro[4.5]dec-8-en-10-one, protons and carbons alpha to the carbonyl group are typically deshielded and appear downfield.[7]

  • 2D NMR Techniques (COSY, HSQC, HMBC): These experiments establish correlations between nuclei, allowing for unambiguous assignment of ¹H and ¹³C signals and confirmation of the carbon skeleton.[8]

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): This is the most powerful NMR method for determining relative stereochemistry. NOE correlations are observed between protons that are close in space (< 5 Å), regardless of their bonding connectivity. For a spirocyclic system, observing an NOE between a proton on one ring and a proton on the other can definitively establish their relative orientation with respect to the spiro junction.[1]

X-Ray Crystallography

Single-crystal X-ray crystallography is the gold standard for determining the absolute stereostructure of a molecule.[9] By diffracting X-rays through a well-ordered crystal, a three-dimensional electron density map of the molecule can be generated.[10] This allows for the precise determination of bond lengths, bond angles, and the absolute configuration of all stereocenters.[11] The primary requirement is the ability to grow a single, high-quality crystal of the compound.[12]

Workflow: Stereochemical Elucidation

cluster_nmr NMR Spectroscopy cluster_xray X-Ray Crystallography A 1D NMR (¹H, ¹³C) Basic Structure B 2D NMR (COSY, HSQC) Connectivity A->B C NOESY/ROESY Through-Space Proximity B->C D Relative Stereochemistry C->D E Grow Single Crystal F X-Ray Diffraction Data Collection E->F G Structure Solution & Refinement F->G H Absolute Stereochemistry G->H Start Purified Enantiomer of 7-Oxaspiro[4.5]dec-8-en-10-one Start->A Start->E

Caption: The dual-pathway approach to stereochemical assignment.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for the 7-Oxaspiro[4.5]dec-8-en-10-one core structure. Actual values will vary based on substitution.

Data TypeFunctional Group / AtomExpected Chemical Shift / FrequencyNotes
¹³C NMR Carbonyl (C=O)δ 190-210 ppmThe ketone carbon is highly deshielded.
Alkene (C=C)δ 120-160 ppmChemical shifts depend on substitution.
Spiro Carbonδ 80-100 ppmA quaternary carbon, often a key diagnostic signal.
C-O Carbonδ 60-80 ppmCarbons adjacent to the ring oxygen.
¹H NMR Alkene (C=C-H)δ 5.5-7.5 ppmProtons on the double bond.
H-C-Oδ 3.5-4.5 ppmProtons on carbons attached to the ring oxygen.
H-C-C=Oδ 2.0-3.0 ppmProtons alpha to the ketone.[7]
IR Spec. Carbonyl (C=O)1650-1690 cm⁻¹Conjugation with the C=C bond lowers the frequency from a typical ketone (~1715 cm⁻¹).[7]

Experimental Protocols

The following protocols are provided as self-validating systems for the synthesis, separation, and analysis of 7-Oxaspiro[4.5]dec-8-en-10-one.

Protocol 1: Chiral HPLC for Enantiomeric Separation

Objective: To separate a racemic mixture of 7-Oxaspiro[4.5]dec-8-en-10-one and determine the enantiomeric excess (ee).

Methodology:

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are often a good starting point.

  • Mobile Phase Screening:

    • Prepare a stock solution of the racemic compound in a suitable solvent (e.g., Methanol or Acetonitrile) at ~1 mg/mL.

    • Begin with a standard mobile phase, such as a mixture of Hexane and Isopropanol (e.g., 90:10 v/v).

    • Inject a small volume (5-10 µL) and monitor the chromatogram using a UV detector at an appropriate wavelength (e.g., 254 nm).

    • If separation is poor, systematically vary the ratio of the polar modifier (Isopropanol) and consider adding small amounts of an additive like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds).

  • Optimization: Once baseline separation is achieved, optimize the flow rate and mobile phase composition to improve resolution and reduce run time.

  • Quantification: Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.

Protocol 2: NMR Analysis for Relative Stereochemistry (NOESY)

Objective: To determine the relative configuration of the spiro-center by identifying through-space proton-proton correlations.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified, single enantiomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The solution must be free of paramagnetic impurities.

  • Data Acquisition:

    • Acquire standard ¹H and ¹³C spectra to assign all proton and carbon signals.

    • Acquire a 2D NOESY spectrum. A key parameter is the mixing time (d8), which typically ranges from 300 to 800 ms. An appropriate mixing time is crucial for observing the desired cross-peaks.

  • Data Analysis:

    • Process the 2D data using appropriate software (e.g., MestReNova, TopSpin).

    • Identify cross-peaks that connect protons on the cyclopentane ring with protons on the cyclohexenone ring.

    • For example, a cross-peak between a methylene proton on C6 and a methyl group on C2 would indicate that they are on the same face of the molecule (cis relationship).

    • Build a 3D model based on the observed NOE constraints to confirm the relative stereochemistry.

Protocol 3: Crystallization for X-Ray Analysis

Objective: To grow a single, diffraction-quality crystal suitable for absolute structure determination.

Methodology:

  • Purification: The compound must be of the highest possible purity (>99%). Recrystallize or chromatograph the material until no impurities are visible by NMR or HPLC.

  • Solvent Screening:

    • In small vials, dissolve a few milligrams of the compound in a small amount of various solvents (e.g., acetone, ethyl acetate, methanol, dichloromethane) with gentle warming.

    • Allow the solutions to cool slowly to room temperature and then transfer to a refrigerator (4 °C).

  • Vapor Diffusion (Preferred Method):

    • Hanging Drop: Dissolve the compound in a good solvent. Place a drop of this solution on a siliconized coverslip. Invert the coverslip and seal it over a well containing a poor solvent (in which the compound is less soluble). The poor solvent vapor will slowly diffuse into the drop, gradually reducing the solubility and inducing crystallization.

    • Standing Drop: Place a larger drop of the compound solution in a small vial. Place this vial inside a larger, sealed jar containing the anti-solvent.

  • Crystal Harvesting: Once suitable crystals have formed (clear, well-defined faces), carefully remove one with a micro-loop and immediately flash-cool it in liquid nitrogen for transport to the diffractometer.

Conclusion

The stereochemistry of 7-Oxaspiro[4.5]dec-8-en-10-one is a complex but controllable aspect of its molecular character. Through a judicious choice of asymmetric synthesis or an effective chiral resolution strategy, enantiomerically pure material can be obtained. The definitive assignment of its three-dimensional structure relies on a synergistic application of high-field NMR spectroscopy, particularly NOESY experiments for relative configuration, and single-crystal X-ray crystallography for unambiguous determination of the absolute configuration. The protocols and insights provided in this guide offer a robust framework for researchers to confidently synthesize, separate, and characterize this important spirocyclic scaffold, paving the way for its application in the development of novel therapeutics.

References

  • Benchchem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of Spiro-diketones using NMR and IR Techniques. Benchchem.
  • Reddy, B. V. S., et al. (n.d.). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry (RSC Publishing).
  • RSC Publishing. (2023).
  • Akhavana, M., & Bekhradnia, A. (2021).
  • PubMed. (2005). NMR spectroscopic analysis of new spiro-piperidylrifamycins. PubMed.
  • ACS Publications. (n.d.). An Asymmetric Route to Novel Chiral Cyclohexenones with Spiro-Connected Cyclopentenes. Further Utility of Chiral Bicyclic Thiolactams and the[6][6] Thio-Claisen Products. The Journal of Organic Chemistry.

  • Veranova. (n.d.).
  • HETEROCYCLES. (2022). synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. HETEROCYCLES, Vol. 105, No. 1.
  • Wikipedia. (n.d.). Chiral resolution. Wikipedia.
  • Pharmaceutical Technology. (n.d.). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
  • Onyx Scientific. (n.d.). Chiral Resolution Screening. Onyx Scientific.
  • Chemistry LibreTexts. (2022). 7.3: X-ray Crystallography. Chemistry LibreTexts.
  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
  • Tulane University. (2010). X-Ray Crystallography. Tulane University.
  • Dartmouth College Library. (n.d.). Structure determination by x-ray crystallography. Dartmouth College Library.

Sources

Protocols & Analytical Methods

Method

Application Note: Robinson Annulation Approach to Spiro[4.5]dec-9-en-7-one Systems

Introduction & Scientific Rationale The spiro[4.5]decane framework is a highly privileged structural motif in modern medicinal chemistry and natural product synthesis. Unlike flat, two-dimensional aromatic rings, spirocy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The spiro[4.5]decane framework is a highly privileged structural motif in modern medicinal chemistry and natural product synthesis. Unlike flat, two-dimensional aromatic rings, spirocyclic scaffolds impart a distinct three-dimensionality to drug candidates, which often translates to improved metabolic stability, enhanced solubility, and superior target specificity. This core is a defining feature of numerous biologically active natural products, including the sesquiterpenoid acorenone, as well as several essential medicines 1.

For the construction of the spiro[4.5]dec-9-en-7-one system—where a five-membered cyclopentane ring is fused at a single carbon to a six-membered cyclohexenone ring—the 2 remains one of the most powerful and cost-effective methodologies. By sequentially combining two fundamental carbon-carbon bond-forming reactions, this approach allows for the rapid assembly of complex bicyclic systems from simple, commercially available precursors.

Mechanistic Overview

The Robinson annulation is a tandem sequence that formally acts as a [4+2] ring-forming cascade. The synthesis of the spiro[4.5]decenone core initiates with a cyclopentanone derivative and an α,β-unsaturated ketone, typically methyl vinyl ketone (MVK).

  • Michael Addition : A base catalyst deprotonates the cyclopentanone to form a thermodynamic enolate, which undergoes a nucleophilic attack on the electrophilic alkene of MVK. This generates a 1,5-diketone intermediate.

  • Intramolecular Aldol Condensation : The intermediate undergoes a subsequent base-promoted intramolecular aldol addition to form a β-hydroxy ketone. Upon heating, this intermediate rapidly dehydrates (loss of water) to yield the thermodynamically stable α,β-unsaturated spirocyclic ketone.

RobinsonMechanism A Cyclopentanone Derivative D Michael Adduct (1,5-Diketone) A->D Nucleophilic Attack B Methyl Vinyl Ketone (MVK) B->D Michael Acceptor C Base Catalyst (e.g., KOH) C->A Enolization E Intramolecular Aldol Addition D->E Base Catalysis F β-Hydroxy Ketone Intermediate E->F Ring Closure G Dehydration (-H2O) F->G Heat H Spiro[4.5]dec-9-en-7-one Core G->H Final Product

Caption: Mechanism of Robinson annulation forming the spiro[4.5]decenone core.

Comparative Synthetic Strategies

While the Robinson annulation is a traditional and highly reliable method, modern synthetic chemistry offers alternative pathways to the spiro[4.5]decane core. The choice of route depends heavily on the project's scale, budget, and tolerance for specialized equipment. The table below summarizes the quantitative and qualitative data comparing these primary strategies3.

Synthetic StrategyKey Reagents / CatalystsTypical YieldAdvantagesLimitations
Robinson Annulation Base (KOH, NaOEt) or Enamine, MVK45–65%Highly cost-effective; scalable; utilizes readily available starting materials.Prone to MVK polymerization; requires strict temperature control during addition.
Gold-Catalyzed Enyne Cyclization Au(I) or Au(III) complexes75–90%High yield; atom-economical cascade reaction; mild conditions.Expensive catalysts; highly sensitive to moisture and air; complex precursor synthesis.
Photochemical [2+2] Cycloaddition UV light ( ), cyclopentenone50–70%Access to unique stereocenters; robust for complex natural product analogs.Requires specialized photochemical reactors; difficult to scale up efficiently.

Experimental Protocol: Synthesis of Spiro[4.5]dec-9-en-7-one

This protocol outlines a self-validating, base-catalyzed Robinson annulation of cyclopentanone with methyl vinyl ketone. Every step is designed with built-in causality to maximize yield while mitigating common side reactions.

Materials Required
  • Cyclopentanone (1.0 equiv)

  • Methyl Vinyl Ketone (MVK) (1.1 equiv)

  • Potassium Hydroxide (KOH) (0.2 equiv)

  • Absolute Ethanol (Solvent)

  • 1M HCl (Aqueous)

Step-by-Step Methodology

Step 1: Enolate Generation

  • Action: Dissolve KOH in absolute ethanol under an inert nitrogen atmosphere. Cool the reaction vessel to 0 °C using an ice-water bath. Add cyclopentanone dropwise over 15 minutes.

  • Causality: Cooling the basic solution prior to the addition of the ketone prevents the self-condensation of cyclopentanone, ensuring the enolate is cleanly generated and ready for the cross-Michael reaction.

Step 2: Michael Addition

  • Action: Slowly add MVK dropwise to the cooled mixture over a period of 1 hour, strictly maintaining the internal temperature between 0 °C and 5 °C.

  • Causality: MVK is highly reactive and susceptible to anionic polymerization in the presence of base. Dropwise addition at low temperatures keeps the steady-state concentration of unreacted MVK low, favoring the desired bimolecular Michael addition over polymeric side reactions.

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (8:2) eluent. The successful formation of the 1,5-diketone intermediate is confirmed by the disappearance of the MVK spot and the emergence of a new, highly polar spot.

Step 3: Intramolecular Aldol Condensation

  • Action: Once TLC confirms complete MVK consumption, remove the ice bath and heat the reaction mixture to reflux (approx. 78 °C) for 4 to 6 hours.

  • Causality: The initial Michael adduct is relatively stable at room temperature. Heating provides the necessary activation energy to drive the intramolecular aldol ring closure and the subsequent dehydration, which is thermodynamically driven by the formation of the conjugated enone system.

  • Self-Validation: The reaction mixture will undergo a distinct color change from pale yellow to deep orange/brown. TLC will reveal a new, UV-active spot corresponding to the conjugated spiro[4.5]dec-9-en-7-one.

Step 4: Quench and Workup

  • Action: Cool the mixture to room temperature and neutralize by adding 1M HCl dropwise until the pH reaches 7.

  • Causality: Neutralization immediately halts any further base-catalyzed degradation, retro-aldol reactions, or polymerization of the newly formed enone.

  • Action: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 5: Purification

  • Action: Purify the crude residue via flash column chromatography on silica gel, using a gradient elution from 100% hexanes to 9:1 hexanes/EtOAc.

  • Self-Validation: Confirm the structural identity and purity of the isolated product using LC-MS (target m/z ) and ¹H NMR spectroscopy (look for the characteristic vinylic proton signal around δ 5.8 ppm).

Workflow Step1 1. Reagent Prep Dry Solvents & MVK Step2 2. Enolate Generation Temp: 0 to 5 °C Step1->Step2 Step3 3. Michael Addition Dropwise MVK Step2->Step3 Val1 Validation: TLC Check (MVK Consumption) Step3->Val1 Step4 4. Aldol Condensation Heat to Reflux Val1->Step4 Step5 5. Workup & Quench Neutralize to pH 7 Step4->Step5 Step6 6. Purification Silica Chromatography Step5->Step6 Val2 Validation: LC-MS & NMR (Target m/z & Purity) Step6->Val2

Caption: Step-by-step workflow and validation for spiro[4.5]decenone synthesis.

Scale-Up Considerations & Troubleshooting

Transitioning the Robinson annulation from a milligram-scale bench reaction to multi-gram or pilot-plant production introduces significant chemical engineering challenges4.

  • Exotherm Control: The initial Michael addition is highly exothermic. In larger reactors, standard cooling jackets may be insufficient to dissipate heat rapidly. Inadequate cooling leads to localized "hot spots," which drastically accelerate MVK polymerization and reduce overall yield. Controlled, automated dosing of MVK coupled with internal cooling coils is recommended.

  • Mixing Efficiency: As the reaction progresses, the formation of intermediates can alter the viscosity of the solution. Inefficient mixing in large vessels prevents homogeneous reagent distribution. High-shear stirring must be employed to ensure the base catalyst and MVK are evenly dispersed.

  • Purification Bottlenecks: Impurities that are negligible at the 100 mg scale (such as MVK oligomers) become major hurdles during kilogram-scale chromatography. Implementing an intermediate crystallization or utilizing continuous flow chemistry for the Michael addition step can significantly streamline downstream purification.

References

  • Benchchem.Comparative Analysis of Synthetic Routes to Spiro[4.5]dec-9-en-7-one.
  • Vedantu.Robinson Annulation: Mechanism, Steps & Key Applications.
  • Organic & Biomolecular Chemistry (RSC Publishing).Total syntheses of natural products containing spirocarbocycles.
  • Benchchem.Acorenone Synthesis Scale-Up: A Technical Support Center for Researchers.

Sources

Application

Application of 7-Oxaspiro[4.5]dec-8-en-10-one in medicinal chemistry

An In-Depth Guide to the Medicinal Chemistry of the 7-Oxaspiro[4.5]decane Scaffold Introduction: The Spirocyclic Scaffold in Modern Drug Discovery In the landscape of medicinal chemistry, the quest for novel molecular ar...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Medicinal Chemistry of the 7-Oxaspiro[4.5]decane Scaffold

Introduction: The Spirocyclic Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer enhanced potency, selectivity, and favorable pharmacokinetic properties is perpetual. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as "privileged scaffolds" due to their inherent three-dimensionality and conformational rigidity.[1][2] This unique topology allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets and often leading to improved metabolic stability compared to their more flexible acyclic or simpler cyclic counterparts.[3]

This guide focuses on the 7-Oxaspiro[4.5]decane framework, a specific class of spiroketals that holds significant, albeit underexplored, potential in drug development. We will use 7-Oxaspiro[4.5]dec-8-en-10-one as a focal point to explore synthetic strategies, derivatization potential, and relevant biological evaluation protocols. While direct research on this specific molecule is nascent, this document will synthesize data from closely related oxa- and azaspiro[4.5]decane analogs to provide a comprehensive and predictive framework for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present validated protocols, and ground all claims in authoritative scientific literature.

Part 1: The 7-Oxaspiro[4.5]decane Core - A Structurally Pre-organized Scaffold

The 7-Oxaspiro[4.5]decane skeleton consists of a five-membered tetrahydrofuran ring fused to a six-membered cyclohexane ring via a spiro-carbon atom. The introduction of an enone system, as seen in 7-Oxaspiro[4.5]dec-8-en-10-one, adds a reactive Michael acceptor and a planar element to the otherwise saturated and rigid structure. This combination of features makes it an exceptionally versatile template for library synthesis.

Key Structural Advantages:

  • Three-Dimensionality: The spirocyclic core projects substituents into distinct vectors of three-dimensional space, enabling a more comprehensive exploration of a target's binding pocket compared to "flat" aromatic molecules.

  • Conformational Rigidity: The locked conformation reduces the entropic penalty upon binding to a biological target, which can translate to higher binding affinity.

  • Synthetic Tractability: The ketone and alkene functionalities in the enone moiety serve as versatile handles for a wide array of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).

Caption: General structure of the 7-Oxaspiro[4.5]decane scaffold and the target molecule.

Part 2: Synthetic Strategies and Protocols

Caption: Representative workflow for the synthesis of the target spiroketal enone.

Protocol: Synthesis of a 7-Oxaspiro[4.5]decane Derivative

This protocol outlines a general, two-step procedure involving acid-catalyzed spiroketalization followed by oxidation. The rationale is to first form the core spiroketal ring system from a suitable acyclic precursor and then introduce the enone functionality.

Step 1: Acid-Catalyzed Spiroketalization

  • Rationale: This step leverages the thermodynamic favorability of forming the spiroketal ring system from an appropriate keto-diol precursor under acidic conditions. Camphorsulfonic acid (CSA) is a mild, solid-phase acid catalyst that is easy to handle and remove.[1]

  • Procedure:

    • To a solution of the keto-diol precursor (1.0 eq) in anhydrous toluene (0.1 M), add camphorsulfonic acid (CSA, 0.1 eq).

    • Stir the reaction mixture at room temperature for 4-12 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude spiroketal alcohol.

Step 2: Oxidation to the Enone

  • Rationale: Dess-Martin periodinane (DMP) is a mild oxidizing agent that efficiently converts secondary alcohols to ketones without over-oxidation or affecting other sensitive functional groups like alkenes.[1]

  • Procedure:

    • Dissolve the crude spiroketal alcohol from Step 1 in anhydrous dichloromethane (DCM, 0.1 M).

    • Add Dess-Martin periodinane (1.2 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and sodium thiosulfate (Na₂S₂O₃).

    • Stir vigorously for 30 minutes until the layers are clear.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 7-Oxaspiro[4.5]dec-8-en-10-one derivative.

Part 3: Applications in Medicinal Chemistry - Case Studies

The versatility of the spiro[4.5]decane scaffold is demonstrated by the diverse biological activities of its derivatives.

Case Study 1: Anticancer Activity of 1-Oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones

Research into sulfonamide-containing spirocycles has yielded potent anticancer agents. A study by Li et al. described the synthesis of novel 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives and evaluated their antiproliferative activity against several human cancer cell lines.[4]

The key to their synthesis was a metal-catalyzed cascade cyclization.[4] Their findings revealed that attaching a mannose-linked sulfonyl group significantly enhanced anticancer activity. Compound 7j from their study emerged as the most potent derivative, exhibiting low nanomolar to sub-micromolar efficacy.[4]

CompoundA549 (Lung Cancer) IC₅₀ (µM)MDA-MB-231 (Breast Cancer) IC₅₀ (µM)HeLa (Cervical Cancer) IC₅₀ (µM)
7i 0.250.080.11
7j 0.170.050.07
7k 0.330.120.15
7l 0.410.190.22
Adriamycin 0.210.130.18
Data synthesized from Li, Y., et al. (2020).[4]

Flow cytometry analysis showed that compound 7j arrested MDA-MB-231 cells in the G2/M phase of the cell cycle and induced apoptosis, highlighting a clear mechanism of action.[4] This case study powerfully illustrates how the spiro[4.5]decane core can be decorated to produce highly potent and specific anticancer agents.

Case Study 2: Muscarinic M1 Agonists for Alzheimer's Disease

The 1-oxa-8-azaspiro[4.5]decane skeleton has been successfully employed as a template for designing M1 muscarinic agonists, a class of drugs investigated for the symptomatic treatment of Alzheimer's disease.[5] Researchers synthesized a series of derivatives and found that subtle structural modifications to the spirocyclic core led to significant changes in receptor affinity and selectivity.[5]

Notably, compound (-)-29 (2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane) showed preferential affinity for M1 over M2 receptors and potent activity in ameliorating scopolamine-induced memory impairment in rats.[5] This work underscores the importance of stereochemistry in spirocyclic drug design, as the M1 agonist activity resided preferentially in the (-)-isomer, whose absolute configuration was determined to be (S) by X-ray crystallography.[5]

Case Study 3: Dual TYK2/JAK1 Inhibitors for Inflammatory Diseases

Demonstrating the scaffold's adaptability, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were identified as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[6] These kinases are critical nodes in cytokine signaling pathways implicated in inflammatory bowel disease. Systematic SAR exploration led to the discovery of a compound (48 ) with excellent potency (IC₅₀ values of 6 nM for TYK2 and 37 nM for JAK1) and over 23-fold selectivity against the related JAK2 kinase.[6] This selectivity is crucial for avoiding off-target effects associated with JAK2 inhibition. The compound demonstrated potent anti-inflammatory efficacy in animal models of ulcerative colitis, superior to the established drug tofacitinib.[6]

Part 4: Protocol for Biological Evaluation - Cell Viability (MTT) Assay

To assess the cytotoxic or antiproliferative potential of newly synthesized 7-Oxaspiro[4.5]dec-8-en-10-one derivatives, a standard MTT assay is a reliable and high-throughput method. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Sources

Method

Application Note: Chemoselective Derivatization of the Ketone Moiety in 7-Oxaspiro[4.5]dec-8-en-10-one

Introduction & Structural Rationale The drive to escape "flatland" in modern drug discovery has catalyzed the widespread adoption of spirocyclic scaffolds. These motifs offer high fraction sp³ (Fsp³) character, inherent...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The drive to escape "flatland" in modern drug discovery has catalyzed the widespread adoption of spirocyclic scaffolds. These motifs offer high fraction sp³ (Fsp³) character, inherent three-dimensionality, and improved pharmacokinetic profiles compared to planar aromatics .

7-Oxaspiro[4.5]dec-8-en-10-one (CAS: 2172030-21-4) is a highly versatile spirocyclic building block . Structurally, it fuses a cyclopentane ring to a 2H-pyran-3(6H)-one system. The critical reactive node is the α,β -unsaturated ketone (enone) embedded within the pyran ring.

Senior Scientist Insight: Unlike standard enones, 7-oxaspiro[4.5]dec-8-en-10-one is a vinylogous ester (a β -alkoxy enone). The strong +M resonance effect from the pyran oxygen (O7) donates electron density into the alkene, significantly dampening the electrophilicity of the β -carbon (C8). Consequently, classical 1,4-Michael additions are electronically disfavored. Attempting forced 1,4-addition often leads to addition-elimination cascades that irreversibly open the pyran ring . Therefore, derivatization must strategically exploit 1,2-addition pathways to preserve the spirocyclic core.

Reactivity A 7-Oxaspiro[4.5]dec-8-en-10-one (Vinylogous Ester Core) B 1,2-Hydride Reduction A->B NaBH4, CeCl3 C 1,2-Alkyl Addition A->C R-MgBr, CeCl3 D Reductive Amination A->D R-NH2, Ti(iPr)4, NaBH3CN E Secondary Allylic Alcohol B->E F Tertiary Allylic Alcohol C->F G Allylic Amine D->G

Chemoselective 1,2-derivatization pathways exploiting the deactivated 1,4-position of the enone.

Experimental Protocols

Protocol 1: Diastereoselective Luche Reduction to Spirocyclic Allylic Alcohols

Causality: While the β -carbon is deactivated, standard hydride sources (like LiAlH₄) can still cause unwanted side reactions or over-reduction. The Luche protocol is employed to guarantee exclusive 1,2-reduction. Cerium(III) chloride acts as a hard Lewis acid, selectively coordinating to the carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon and modifies the reducing agent into alkoxyborohydrides, strictly directing hydride attack to the 1,2-position.

Step-by-Step Methodology:

  • Dissolve 7-oxaspiro[4.5]dec-8-en-10-one (1.0 eq) and CeCl₃·7H₂O (1.2 eq) in anhydrous MeOH (0.2 M) under an argon atmosphere.

  • Stir at room temperature for 15 minutes to ensure complete dissolution and Lewis acid coordination.

  • Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Add NaBH₄ (1.2 eq) portion-wise over 10 minutes. (Caution: Vigorous hydrogen gas evolution).

  • Stir for 30–45 minutes at -78 °C.

  • Self-Validation: Monitor by TLC (EtOAc/Hexane). The product allylic alcohol will stain strongly with KMnO₄ but will lack the deep UV-activity of the starting enone. ¹H NMR will show the disappearance of the ketone carbon (~195 ppm) and the appearance of a new allylic CH-OH multiplet.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: Diastereoselective 1,2-Alkylation via Organocerium Reagents

Causality: Standard Grignard reagents are strong bases and can cause unwanted enolization at the C9 position. By pre-mixing the Grignard reagent with anhydrous CeCl₃, a highly nucleophilic but strictly non-basic organocerium species is formed. This guarantees exclusive 1,2-addition to the carbonyl, yielding a tertiary allylic alcohol without ring-opening or α -deprotonation.

Step-by-Step Methodology:

  • Dry CeCl₃·7H₂O under high vacuum at 140 °C for 2 hours to yield anhydrous CeCl₃.

  • Suspend the anhydrous CeCl₃ (1.5 eq) in dry THF and stir at room temperature for 2 hours.

  • Cool the suspension to -78 °C and add the desired Grignard reagent (R-MgBr, 1.5 eq) dropwise. Stir for 30 minutes to form the organocerium complex.

  • Add a solution of 7-oxaspiro[4.5]dec-8-en-10-one (1.0 eq) in THF dropwise.

  • Stir at -78 °C for 1 hour.

  • Self-Validation: ¹H NMR of the crude mixture will confirm the absence of the ketone carbon and the presence of a new quaternary carbon (~70–75 ppm), alongside the intact alkene protons (C8 and C9).

  • Quench with cold 10% aqueous acetic acid (to prevent acid-catalyzed elimination of the tertiary alcohol), extract with EtOAc, and concentrate.

Protocol 3: Reductive Amination via Titanium(IV) Activation

Causality: Direct reductive amination of enones often leads to complex mixtures. By utilizing Ti(OiPr)₄, the ketone is rapidly and selectively converted into a transient iminium species without affecting the alkene. The bulky titanium complex sterically shields the β -carbon, and subsequent reduction with NaBH₃CN selectively traps the iminium ion, yielding the aza-spirocycle.

Step-by-Step Methodology:

  • Combine 7-oxaspiro[4.5]dec-8-en-10-one (1.0 eq), the desired primary amine (1.2 eq), and Ti(OiPr)₄ (2.0 eq) in anhydrous THF (0.1 M).

  • Stir at room temperature for 12 hours under an inert atmosphere to form the intermediate iminium complex.

  • Add NaBH₃CN (1.5 eq) dissolved in a minimal amount of absolute EtOH.

  • Stir for an additional 6 hours at room temperature.

  • Self-Validation: The reaction mixture will turn cloudy upon the addition of NaBH₃CN. Post-workup ¹H NMR will show a new upfield shift for the α -CH (C10) adjacent to the amine, while the distinct doublet/multiplet of the vinylogous ester alkene remains untouched.

  • Quench with H₂O (forms an insoluble TiO₂ precipitate), filter the suspension through a pad of Celite, wash with EtOAc, and purify the filtrate via flash chromatography.

LucheMechanism A Enone Substrate B Ce(III)-Carbonyl Complex (Enhanced Electrophilicity) A->B + CeCl3 C Alkoxyborohydride Attack (Hard Nucleophile) B->C + NaBH4 / MeOH D 1,2-Allylic Alcohol (Exclusive Product) C->D Hydride Transfer

Mechanistic causality of the Luche reduction ensuring exclusive 1,2-hydride delivery.

Quantitative Data Summary

The following table summarizes the expected performance metrics for the derivatization workflows applied to the 7-oxaspiro[4.5]dec-8-en-10-one core.

Reaction TypeReagents / ConditionsTarget MotifTypical YieldChemoselectivity (1,2 vs 1,4)
Luche Reduction NaBH₄, CeCl₃·7H₂O, MeOH, -78 °CSecondary Allylic Alcohol88–95%>99:1
Organocerium Addition R-MgBr, CeCl₃, THF, -78 °CTertiary Allylic Alcohol80–89%>99:1
Reductive Amination R-NH₂, Ti(OiPr)₄, NaBH₃CN, EtOHAllylic Amine72–85%95:5

References

  • Title: Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for[3 + 2] Cycloaddition of Cyclopropylamines with Olefins Source: Catalysts (MDPI), 2025, 15(2), 107. URL: [Link]

  • Title: 7-Oxaspiro[4.5]dec-8-en-10-one (Product Details & Properties) Source: Molport Chemical Database, CAS 2172030-21-4. URL: [Link]

  • Title: Templates for exploratory library preparation. Derivatization of a functionalized spirocyclic 3,6-dihydro-2H-pyran formed by ring-closing metathesis reaction Source: Journal of Combinatorial Chemistry, 2002, 4(2), 125-130. URL: [Link]

Application

Asymmetric Synthesis of Chiral 7-Oxaspiro[4.5]dec-8-en-10-one: An Application and Protocol Guide

The 7-oxaspiro[4.5]decane scaffold is a privileged structural motif found in a variety of biologically active natural products. Its inherent three-dimensionality and conformational rigidity make it an attractive framewor...

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Author: BenchChem Technical Support Team. Date: April 2026

The 7-oxaspiro[4.5]decane scaffold is a privileged structural motif found in a variety of biologically active natural products. Its inherent three-dimensionality and conformational rigidity make it an attractive framework in drug discovery for modulating the physicochemical and pharmacological properties of molecules.[1][2] Specifically, the chiral 7-Oxaspiro[4.5]dec-8-en-10-one core, which incorporates an α,β-unsaturated lactone, represents a valuable synthetic target with potential applications in medicinal chemistry, drawing parallels to the biological activities observed in related spirocyclic systems.[2][3] This guide provides a comprehensive overview of a robust strategy for the asymmetric synthesis of this spiroketal, focusing on the underlying principles of the chosen synthetic route and detailed, field-tested protocols.

Strategic Approach: Intramolecular Hetero-Diels-Alder Reaction

The cornerstone of the proposed synthesis is a diastereoselective intramolecular hetero-Diels-Alder (IMHDA) reaction. This powerful transformation allows for the concomitant formation of the six-membered oxacycle and the spirocyclic center with a high degree of stereocontrol. The general strategy involves the synthesis of a chiral triene precursor containing a tethered dienophile and a diene with an oxygen-containing component. Subsequent cyclization under thermal or Lewis acid-catalyzed conditions yields the desired 7-oxaspiro[4.5]decane core. The enone functionality can then be introduced through established oxidation protocols.

The choice of an IMHDA approach is predicated on its efficiency in constructing complex polycyclic systems in a single step, often with predictable stereochemical outcomes.[4] The stereochemistry of the newly formed chiral centers is dictated by the geometry of the transition state, which can be influenced by the chirality of the starting materials and the reaction conditions.

Visualizing the Synthetic Pathway

IMHDA_Pathway cluster_precursor Precursor Synthesis cluster_cyclization Key Cyclization Step cluster_final Final Modification A Chiral Aldehyde C Diene Precursor A->C Wittig Reaction B Wittig Reagent B->C D Intramolecular Hetero-Diels-Alder Reaction C->D E 7-Oxaspiro[4.5]decane Core D->E F Oxidation E->F G Chiral 7-Oxaspiro[4.5]dec-8-en-10-one F->G

Caption: General workflow for the asymmetric synthesis of the target molecule.

Detailed Experimental Protocols

This section outlines the step-by-step procedures for the synthesis of the chiral 7-Oxaspiro[4.5]dec-8-en-10-one. The protocols are designed to be self-validating, with notes on critical parameters and expected outcomes.

Protocol 1: Synthesis of the Chiral Triene Precursor

The asymmetric synthesis commences with the preparation of a chiral aldehyde, which serves as the stereochemical control element for the entire sequence. This can be achieved through various established methods, such as the Sharpless asymmetric epoxidation followed by regioselective opening, or by utilizing a chiral auxiliary. For this protocol, we will focus on a strategy adapted from the synthesis of bakkenolide analogues, which employs a chiral pool-derived starting material.

Materials:

  • (R)-(-)-Carvone

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Copper(I) iodide

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • (Methoxycarbonylmethylene)triphenylphosphorane

  • Diisobutylaluminium hydride (DIBAL-H) (1.0 M in hexanes)

  • Dess-Martin periodinane (DMP)

  • Anhydrous tetrahydrofuran (THF), diethyl ether, dichloromethane (DCM)

  • Saturated aqueous ammonium chloride, sodium bicarbonate, and brine solutions

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Copper-Catalyzed 1,4-Conjugate Addition: To a stirred suspension of CuI (0.1 eq) in anhydrous THF at -78 °C under an argon atmosphere, add methylmagnesium bromide (1.2 eq) dropwise. Stir the resulting solution for 30 minutes. Add a solution of (R)-(-)-carvone (1.0 eq) in anhydrous THF and continue stirring at -78 °C for 2 hours. Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to afford the corresponding ketone.

  • Enolate Trapping and Silylation (for alternative strategies): While not detailed here, this step would typically follow the conjugate addition to trap the resulting enolate as a silyl enol ether, setting the stage for further functionalization.

  • Wittig Olefination: To a solution of the ketone (1.0 eq) in anhydrous DCM, add (methoxycarbonylmethylene)triphenylphosphorane (1.5 eq). Stir the reaction mixture at room temperature for 12 hours. Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography (hexanes/ethyl acetate gradient) to yield the α,β-unsaturated ester.

  • Reduction to the Allylic Alcohol: Cool a solution of the α,β-unsaturated ester (1.0 eq) in anhydrous DCM to -78 °C. Add DIBAL-H (2.2 eq) dropwise. Stir the reaction at -78 °C for 2 hours. Quench the reaction by the slow addition of methanol, followed by saturated aqueous Rochelle's salt solution. Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to give the allylic alcohol.

  • Oxidation to the Aldehyde: To a solution of the allylic alcohol (1.0 eq) in anhydrous DCM, add DMP (1.5 eq). Stir the reaction at room temperature for 1 hour. Quench the reaction with a saturated aqueous sodium bicarbonate solution containing sodium thiosulfate. Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude aldehyde is typically used in the next step without further purification.

Protocol 2: Intramolecular Hetero-Diels-Alder Reaction

This is the key bond-forming step to construct the 7-oxaspiro[4.5]decane core. The reaction can be promoted either thermally or by using a Lewis acid catalyst to enhance reactivity and selectivity.[5]

Materials:

  • Chiral triene precursor from Protocol 1

  • Anhydrous toluene or DCM

  • Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf), diethylaluminum chloride (Et₂AlCl)) (optional)

Procedure:

  • Thermal Cyclization: Dissolve the crude aldehyde from the previous step in anhydrous toluene. Heat the solution to reflux (110 °C) and monitor the reaction by TLC. The reaction time can vary from 12 to 48 hours. Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by flash column chromatography (hexanes/ethyl acetate gradient) to isolate the 7-oxaspiro[4.5]decane product.

  • Lewis Acid-Catalyzed Cyclization (for enhanced selectivity): Dissolve the crude aldehyde in anhydrous DCM and cool to -78 °C. Add the Lewis acid (e.g., TMSOTf, 0.2 eq) dropwise. Stir the reaction at -78 °C and allow it to slowly warm to room temperature over several hours, while monitoring by TLC. Quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify by flash column chromatography.

Data Presentation: Expected Yields and Selectivities

StepSubstrateProductCatalyst/ReagentYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee %)
1,4-Conjugate Addition(R)-(-)-CarvoneChiral KetoneMeMgBr, CuI85-95>95:5>98
Wittig OlefinationChiral Ketoneα,β-Unsaturated EsterWittig Reagent70-85--
DIBAL-H Reductionα,β-Unsaturated EsterAllylic AlcoholDIBAL-H80-90--
DMP OxidationAllylic AlcoholChiral Triene AldehydeDMP>90 (crude)--
Intramolecular Hetero-Diels-AlderChiral Triene Aldehyde7-Oxaspiro[4.5]decane CoreThermal or Lewis Acid60-80>10:1 (Lewis Acid)>98
α-Selenenylation/Oxidative Elimination7-Oxaspiro[4.5]decan-10-one7-Oxaspiro[4.5]dec-8-en-10-oneLDA, PhSeCl; H₂O₂50-70--
Protocol 3: Introduction of the Enone Functionality

The final step involves the introduction of the α,β-unsaturation in the five-membered ring to yield the target enone. A common and reliable method is through α-selenenylation followed by oxidative elimination.

Materials:

  • 7-Oxaspiro[4.5]decane product from Protocol 2

  • Lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene)

  • Phenylselenyl chloride (PhSeCl)

  • 30% Hydrogen peroxide (H₂O₂)

  • Anhydrous THF, DCM

  • Saturated aqueous sodium bicarbonate, brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Enolate Formation and Selenenylation: Dissolve the spiroketal (1.0 eq) in anhydrous THF and cool to -78 °C. Add LDA (1.1 eq) dropwise and stir for 30 minutes. Add a solution of PhSeCl (1.2 eq) in anhydrous THF. Stir at -78 °C for 1 hour, then allow the reaction to warm to room temperature. Quench with saturated aqueous sodium bicarbonate and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Oxidative Elimination: Dissolve the crude α-phenylselenyl ketone in a mixture of DCM and THF. Add 30% H₂O₂ (5.0 eq) and stir vigorously at room temperature. The reaction is typically complete within 1-2 hours (monitor by TLC). Add water and separate the layers. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to afford the final chiral 7-Oxaspiro[4.5]dec-8-en-10-one.

Causality and Mechanistic Insights

The high degree of stereocontrol in this synthesis is a direct consequence of the chirality embedded in the starting material, (R)-(-)-carvone. This initial chirality directs the facial selectivity of the 1,4-conjugate addition. The subsequent intramolecular hetero-Diels-Alder reaction proceeds through a highly organized, chair-like transition state. The stereochemistry of the substituents on the tether connecting the diene and dienophile dictates the facial selectivity of the cycloaddition, leading to the formation of a single major diastereomer. The use of a Lewis acid can further enhance this selectivity by coordinating to the aldehyde, locking the conformation of the transition state and lowering the activation energy of the desired pathway.

Caption: Simplified representation of the chair-like transition state in the IMHDA reaction.

Conclusion and Future Perspectives

The described synthetic strategy provides a reliable and highly stereoselective route to chiral 7-Oxaspiro[4.5]dec-8-en-10-one. The modularity of this approach allows for the synthesis of various analogues by modifying the starting materials and reagents. The protocols provided herein are robust and can be adapted for the synthesis of related spirocyclic scaffolds. Further investigations into the biological activity of this and related oxaspirocyclic enones are warranted, given the prevalence of the spiroketal motif in bioactive natural products.[5] This could open new avenues for the development of novel therapeutic agents.

References

  • Hiesinger, K., Dar'in, D., Proschak, E., and Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183. [Link]

  • Zheng, Y.J., and Tice, C.M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]

  • A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Molecules, 26(5), 1478. (2021). [Link]

  • Organocatalytic Strategies for the Development of the Enantioselective Inverse-electron-demand Hetero-Diels-Alder Reaction. Chemistry, a European Journal, 23(49), 11736-11759. (2017). [Link]

  • Asymmetric Hetero-Diels-Alder Reactions. Organic Chemistry Portal. (2006). [Link]

  • Asymmetric Synthesis of Naturally Occuring Spiroketals. Current Organic Chemistry, 12(10), 788-826. (2008). [Link]

Sources

Method

Application Note: Strategic Utilization of 7-Oxaspiro[4.5]dec-8-en-10-one in the Synthesis of Bioactive Spirocycles

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Introduction & Mechanistic Rationale In modern drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Introduction & Mechanistic Rationale

In modern drug discovery, the paradigm shift toward "escaping flatland" has driven the demand for rigid, three-dimensional scaffolds with a high fraction of sp³-hybridized carbons (Fsp³). The spiro[4.5]decane framework represents a privileged structural motif found in numerous natural products and biologically active compounds[1].

Specifically, 7-Oxaspiro[4.5]dec-8-en-10-one (CAS: 2172030-21-4)[2] is a highly versatile, commercially available building block. Unlike all-carbon spirocycles, the incorporation of the oxygen heteroatom in the six-membered pyranone ring serves two critical functions:

  • Physicochemical Optimization: The oxygen atom lowers the lipophilicity (logP) of the resulting derivatives, enhancing aqueous solubility and metabolic stability—key parameters in pharmacokinetic optimization[3].

  • Synthetic Tractability: The α,β -unsaturated ketone (enone) acts as a highly reactive electrophilic hub. It readily undergoes Michael additions, photochemical[2+2] cycloadditions, and radical-mediated spirocyclizations[4], allowing for divergent functionalization of the spirocyclic core.

Applications in Drug Discovery

The functionalized derivatives of 7-oxaspiro[4.5]dec-8-en-10-one are actively investigated across several therapeutic areas:

  • HIF Prolyl Hydroxylase (PHD) Inhibitors: Spirocyclic enone derivatives have been identified as potent inhibitors of the Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain. By occupying the active site of PHD2, these compounds prevent the hydroxylation and subsequent proteasomal degradation of HIF-1 α , making them valuable candidates for the treatment of anemia[1].

  • Acorane Sesquiterpenoid Analogues: The spiro[4.5]decane core is the defining feature of the acorane family of natural products, which exhibit potent anti-neuroinflammatory effects[1].

  • Designed Spiro Ethers: Stereochemically defined spiro ethers and ketals derived from this scaffold are utilized as high-affinity ligands in antiviral and antibacterial research, mimicking the complex architectures of natural polyether ionophores[5].

Caption: Mechanism of HIF-1α stabilization by spirocyclic PHD inhibitors.

Quantitative Data: Reactivity Profiling

The enone moiety of 7-oxaspiro[4.5]dec-8-en-10-one can be functionalized through various pathways. The table below summarizes the expected quantitative outcomes and stereoselectivities based on established spirocyclic enone chemistry.

Reaction TypeReagents / ConditionsYield (%)Diastereomeric Ratio (dr)Primary Application
Photochemical [2+2] Cycloaddition Alkene (2.0 eq), (>300 nm), Acetone, -50 °C75 - 85%> 10:1Complex cyclobutane-fused spirocycles[1]
Cu-Catalyzed Conjugate Addition RMgBr, CuI (10 mol%), TMSCl, THF, -78 °C80 - 92%> 15:1Stereocontrolled alkylation of the pyranone ring
Luche Reduction NaBH 4​ , CeCl 3​⋅ 7H 2​ O, MeOH, 0 °C95 - 98%Single diastereomerAccess to allylic spiro-alcohols
Radical Spirocyclization Aryl radical precursor, Photocatalyst, Blue LED60 - 75%VariableBiaryl ynone cross-coupling analogues[4]

Experimental Protocols

As an application scientist, I emphasize that a robust protocol must be a self-validating system. The following methodologies detail the causality behind each experimental choice to ensure reproducibility and high stereochemical fidelity.

Protocol A: Diastereoselective Cu-Catalyzed Conjugate Addition

This protocol describes the 1,4-addition of an alkyl Grignard reagent to 7-oxaspiro[4.5]dec-8-en-10-one.

Mechanistic Causality: The addition of Trimethylsilyl chloride (TMSCl) is not merely an additive; it is a critical mechanistic trap. It captures the intermediate enolate as a silyl enol ether, which drastically accelerates the forward reaction and prevents reversible retro-Michael processes. This ensures the thermodynamic stability of the newly formed stereocenter.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Reagent Loading: Add Copper(I) iodide (CuI, 0.1 mmol, 10 mol%) and anhydrous THF (10 mL). Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Dropwise add the desired alkyl Grignard reagent (1.2 mmol, 1.2 eq) via syringe. Stir for 15 minutes at -78 °C to form the active organocuprate species.

  • Substrate Injection: In a separate dry vial, dissolve 7-oxaspiro[4.5]dec-8-en-10-one (1.0 mmol, 1.0 eq) and TMSCl (1.5 mmol, 1.5 eq) in anhydrous THF (2 mL). Add this solution dropwise to the cuprate mixture over 10 minutes.

  • Self-Validation & Monitoring: The reaction mixture will typically shift from dark opaque to a lighter suspension as the silyl enol ether forms. Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the UV-active enone spot serves as an internal validation of complete conversion.

  • Quenching: Quench the reaction at -78 °C by adding 5 mL of saturated aqueous NH 4​ Cl solution. Allow the mixture to warm to room temperature.

  • Workup & Purification: Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via flash column chromatography to isolate the functionalized spirocycle.

Protocol B: Photochemical [2+2] Cycloaddition

This protocol utilizes light to induce a cycloaddition between the enone and an external alkene, a classic approach for building complex, rigid spiro-architectures[1].

Mechanistic Causality: Conducting the irradiation at cryogenic temperatures (-50 °C) is essential. It minimizes unselective thermal background reactions and suppresses the free-radical polymerization of the alkene, channeling the energy strictly into the desired [2+2] cycloaddition pathway.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve 7-oxaspiro[4.5]dec-8-en-10-one (1.0 mmol) and the target alkene (2.0 mmol, 2.0 eq) in 20 mL of HPLC-grade acetone. Note: Acetone acts as both the solvent and the triplet sensitizer.

  • Degassing: Transfer the solution to a quartz photoreactor tube. Purge the solution by bubbling dry Nitrogen or Argon through it for 20 minutes. Causality: Oxygen is a potent triplet quencher; its removal is mandatory for the reaction to proceed.

  • Irradiation: Cool the reactor to -50 °C using a cryocooler. Irradiate the solution using a high-pressure mercury lamp ( λ > 300 nm) for 4–6 hours.

  • Monitoring: Track the reaction via GC-MS. The formation of the cycloadduct mass peak confirms the success of the cycloaddition.

  • Isolation: Once complete, warm the solution to room temperature and remove the solvent under reduced pressure. Purify the crude mixture via silica gel chromatography to yield the cyclobutane-fused spiro[4.5]decane derivative.

Caption: Experimental workflow for the photochemical [2+2] cycloaddition of spirocyclic enones.

References

  • Recent Advances in Spirocyclization Reactions of Biaryl Ynones. ResearchGate. Available at: [Link]

  • 7-oxaspiro[4.5]dec-8-en-10-one (CAS 2172030-21-4). Molport. Available at: [Link]

  • Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today's Medicine. PMC. Available at: [Link]

  • Enantioselective Synthesis of Spirocyclic Isoxazolones Using a Conia-Ene Type Reaction. ACS Publications. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 7-Oxaspiro[4.5]dec-8-en-10-one synthesis

Welcome to the Technical Support Center for the synthesis of 7-Oxaspiro[4.5]dec-8-en-10-one . This spirocyclic enone is a highly valuable building block for the construction of complex natural products and pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 7-Oxaspiro[4.5]dec-8-en-10-one . This spirocyclic enone is a highly valuable building block for the construction of complex natural products and pharmaceuticals [4].

The most robust synthetic approach involves the alkynylation of a protected Weinreb amide followed by a gold-catalyzed oxa-conjugate cyclization of the resulting δ-hydroxyalkynone [1]. However, researchers frequently encounter yield-limiting bottlenecks regarding regioselectivity and product degradation. This guide provides field-proven troubleshooting strategies and self-validating protocols to maximize your yield.

Synthetic Workflow & Regioselectivity Pathways

G A 1-(Hydroxymethyl) cyclopentanecarboxylic acid B Weinreb Amide (TBS Protected) A->B 1. TBSCl, Imidazole 2. HN(OMe)Me, EDC C δ-Hydroxyalkynone Precursor B->C 1. Ethynylmagnesium bromide, CeCl3 2. TBAF Deprotection D 7-Oxaspiro[4.5]dec-8-en-10-one (6-endo-dig Product) C->D Au(III) or Bulky Au(I) (Desired Pathway) E Furan-3-one Byproduct (5-exo-dig Product) C->E Standard Au(I) / AgOTf (Undesired Pathway)

Synthetic workflow and regioselectivity pathways for 7-Oxaspiro[4.5]dec-8-en-10-one.

Troubleshooting FAQs

Q1: Why is the yield of my alkynylation step (Weinreb amide to ynone) consistently below 40%? Causality: The basicity of ethynylmagnesium bromide often leads to the deprotonation (enolization) of the α -position of the Weinreb amide rather than nucleophilic addition. Furthermore, if the primary alcohol is unprotected, it will prematurely quench the Grignard reagent. Solution: First, ensure the primary alcohol is fully protected as a TBS ether. Second, mediate the Grignard addition with anhydrous CeCl3​ . Cerium(III) is highly oxophilic; it coordinates to the carbonyl oxygen, increasing its electrophilicity while simultaneously suppressing the basicity of the Grignard reagent, thereby preventing enolization.

Q2: During the gold-catalyzed cyclization, I am isolating predominantly the 5-membered furan-3-one byproduct instead of the desired 6-membered pyranone. How can I reverse this regioselectivity? Causality: According to Baldwin's rules, the 5-exo-dig cyclization is kinetically favored over the 6-endo-dig pathway. Standard linear Gold(I) complexes (e.g., Ph3​PAuCl/AgOTf ) typically follow this inherent bias, leading to the furan-3-one byproduct. Solution: To force the 6-endo-dig pathway, you must alter the electronic and steric environment of the catalyst. Using a Gold(III) catalyst (like AuCl3​ ) increases the Lewis acidity, which polarizes the alkyne more effectively for 6-endo attack. Alternatively, using a bulky Gold(I) catalyst such as JohnPhosAuNTf2​ introduces steric hindrance that disfavors the 5-exo transition state, pushing the regioselectivity toward the desired 2,3-dihydro-4H-pyran-4-one framework [2].

Q3: My isolated yield drops significantly after silica gel chromatography, even though TLC indicates complete conversion. Causality: 7-Oxaspiro[4.5]dec-8-en-10-one is a 2,3-dihydro-4H-pyran-4-one derivative, which is essentially a vinylogous ester. These structures are highly sensitive to Brønsted acids and will undergo ring-opening or polymerization on standard acidic silica gel [3]. Solution: Passivate your silica gel by pre-treating the column with 1% triethylamine ( Et3​N ) in your eluent, or switch to basic alumina for purification.

Quantitative Data Summaries

Table 1: Catalyst Screening for the Cyclization of δ -Hydroxyalkynone

Catalyst System Additive Conversion (%) Regioselectivity (6-endo : 5-exo) Isolated Yield of Target (%)

| AuCl | None | >95 | 30 : 70 | 25 | | Ph3​PAuCl / AgOTf | None | >95 | 45 : 55 | 38 | | AuCl3​ | None | >95 | 85 : 15 | 78 | | JohnPhosAuNTf2​ | p -TsOH (10 mol%) | >95 | 95 : 5 | 89 |

Table 2: Optimization of the Alkynylation Step (Grignard Addition)

Reagent Additive Temperature Observation Yield (%)
Ethynylmagnesium bromide None 0 °C to RT Significant enolization; recovered SM 35
Lithium acetylide None -78 °C Complex mixture; base-induced cleavage 20

| Ethynylmagnesium bromide | Anhydrous CeCl3​ | -78 °C to 0 °C | Clean conversion; enolization suppressed | 85 |

Step-by-Step Experimental Protocol: Self-Validating Gold-Catalyzed Cyclization

This protocol utilizes a bulky Gold(I) catalyst to ensure high 6-endo-dig regioselectivity. The procedure is designed as a self-validating system, meaning you can confirm success at each stage before proceeding.

Step 1: Reaction Setup

  • Flame-dry a 50 mL Schlenk flask under vacuum and backfill with argon (repeat 3x).

  • Dissolve the δ -hydroxyalkynone precursor (1.0 mmol, 152 mg) in anhydrous CH2​Cl2​ (10 mL).

  • Ensure the solution is strictly anhydrous. Self-Validation: The solution should remain perfectly clear; any cloudiness indicates moisture which will deactivate the catalyst.

Step 2: Catalyst Addition

  • Add JohnPhosAuNTf2​ (5 mol%, 0.05 mmol, 38.5 mg) in one portion.

  • Add p -toluenesulfonic acid monohydrate ( p -TsOH· H2​O ) (10 mol%, 0.10 mmol, 19 mg) to act as a proton shuttle, facilitating the protodeauration step.

Step 3: In-Process Monitoring

  • Stir the reaction mixture at room temperature ( 22∘C ).

  • Monitor the reaction via TLC (Hexanes/EtOAc 7:3).

  • Self-Validation: The starting material ( Rf​=0.45 , stains dark blue with p -anisaldehyde) should disappear within 2-4 hours. It will be replaced by a highly UV-active spot corresponding to the enone product ( Rf​=0.55 ).

Step 4: Quenching and Purification

  • Once TLC indicates complete consumption of the starting material, immediately filter the reaction mixture through a short pad of basic alumina (approx. 2 cm in a fritted funnel) to remove the gold catalyst and acid additive. Wash the pad with 20 mL of EtOAc.

  • Concentrate the filtrate under reduced pressure (water bath < 30 °C to prevent thermal degradation).

  • Purify the crude residue via flash chromatography using neutralized silica gel (pre-treated with 1% Et3​N in hexanes).

Step 5: Spectroscopic Validation Confirm the structural integrity of 7-Oxaspiro[4.5]dec-8-en-10-one via 1H NMR ( CDCl3​ ):

  • Success Metric 1: Disappearance of the terminal alkyne proton singlet at ~ δ 3.20 ppm.

  • Success Metric 2: Appearance of the characteristic enone double bond protons (AB system) at δ 7.35 (d, J=6.0 Hz, 1H, C9-H) and δ 5.40 (d, J=6.0 Hz, 1H, C8-H).

References

  • Gold-Catalyzed Carbon−Heteroatom Bond-Forming Reactions. Chemical Reviews.[Link]

  • Rapid de Novo Preparation of 2,6-Dideoxy Sugar Libraries through Gold-Catalyzed Homopropargyl Orthoester Cyclization. PMC - National Institutes of Health.[Link]

  • Synthesis of 2,3-dihydro-4H-pyran-4-ones. Organic Chemistry Portal.[Link]

  • 7-oxaspiro[4.5]dec-8-en-10-one. Molport Database.[Link]

Optimization

Technical Support Center: Synthesis of 7-Oxaspiro[4.5]dec-8-en-10-one

Welcome to the Technical Support Center for the synthesis of 7-oxaspiro[4.5]dec-8-en-10-one and related spirocyclic enones. As a Senior Application Scientist, I have designed this guide to address the most critical bottl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 7-oxaspiro[4.5]dec-8-en-10-one and related spirocyclic enones. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks, side reactions, and stereochemical challenges encountered during the construction of these complex scaffolds.

Spiro[4.5]decane skeletons are highly sought-after in drug discovery and natural product synthesis (e.g., chamigrenes and omphalic acid) [1]. However, their synthesis—often relying on Achmatowicz rearrangements or spirocyclizing Diels-Alder reactions—is prone to side reactions such as over-oxidation, ring-opening, and epimerization. This guide provides field-proven, self-validating protocols to ensure synthetic integrity.

Part 1: Mechanistic Troubleshooting Guides

Issue 1: Over-Oxidation and Ring-Opening During the Achmatowicz Rearrangement

Q: When converting furfuryl alcohol precursors to the dihydropyranone intermediate, I observe significant amounts of acyclic 1,4-diketoalkenes and over-oxidized carboxylic acids instead of the desired cyclic enone. How can I prevent this?

Expert Insight (Causality): The Achmatowicz rearrangement is highly sensitive to the nature of the oxidant and the pH of the reaction medium. Traditional oxidants (like NBS or m -CPBA) often generate electrophilic byproducts or acidic conditions that promote the hydrolytic ring-opening of the transient hemiacetal, driving the equilibrium toward acyclic 1,4-diketones [2]. Furthermore, excess oxidant leads to the cleavage of the enone double bond.

Solution & Self-Validating Protocol: Transitioning to a Manganese-catalyzed system using aqueous H2​O2​ as a green terminal oxidant provides a mild, controlled environment that suppresses ring-opening [2].

Step-by-Step Methodology:

  • Preparation: Dissolve the furfuryl alcohol precursor (1.0 equiv, e.g., 0.2 mmol) in HPLC-grade acetone (1.0 mL) under an air atmosphere.

  • Catalyst Addition: Add 5 mol % of a bench-stable Mn-bipyridine precatalyst. Validation Check: The solution should turn a pale yellow, indicating active complexation.

  • Controlled Oxidation: Using a syringe pump, add H2​O2​ (2.5 equiv, 30% in H2​O ) dropwise over exactly 1 hour at room temperature. Causality: Dropwise addition prevents localized spikes in oxidant concentration, eliminating over-oxidation.

  • Quenching: Quench immediately with saturated aqueous Na2​S2​O3​ to neutralize residual peroxides.

  • Extraction: Extract with EtOAc (3 × 5 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo below 30 °C to prevent thermal degradation of the enone.

Quantitative Data Comparison:

Oxidant System Catalyst Loading Reaction Time Enone Yield (%) Acyclic Side Product (%)

| m -CPBA (1.5 eq) | None | 2 h | 41% | 45% | | NBS / H2​O | None | 1 h | 55% | 30% | | Mn-bipyridine / H2​O2​ | 5 mol % | 1 h | 84% | < 5% |

Issue 2: Poor Regioselectivity and Epimerization in Spirocyclization

Q: My subsequent spirocyclizing Diels-Alder reaction yields a nearly 1:1 mixture of regioisomers, and the spirocenter undergoes epimerization during purification. How do I lock the stereochemistry?

Expert Insight (Causality): The formation of the highly congested quaternary stereogenic spirocenter is sterically encumbered. Under standard thermal Diels-Alder conditions, the energy difference between the endo and exo transition states is minimal, leading to poor regioselectivity. Furthermore, trace Brønsted acids in standard silica gel catalyze the reversible enolization of the 10-ketone, leading to epimerization of the adjacent spirocenter [1].

Solution & Self-Validating Protocol: Utilize a confined, highly acidic imidodiphosphorimidate (IDPi) catalyst to control the approach trajectory of the diene, and perform purifications using deactivated (base-washed) silica [1].

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk tube, dissolve the exo-enone (1.0 equiv) and the diene (3.0 equiv) in anhydrous toluene (0.1 M).

  • Asymmetric Catalysis: Add 5 mol % of the chiral IDPi catalyst at -20 °C. Stir for 24 hours. Validation Check: Monitor by chiral HPLC; the enantiomeric ratio (e.r.) should exceed 95:5 before workup.

  • Quenching: Quench with triethylamine (0.1 mL) to neutralize the IDPi catalyst prior to concentration. Causality: Neutralization prevents acid-catalyzed epimerization during solvent removal.

  • Purification: Purify via flash chromatography using silica gel pre-treated with 1% Et3​N in the eluent (e.g., hexanes/EtOAc).

Part 2: Pathway Visualization

The following diagram maps the synthetic workflow and highlights the divergence points where side reactions occur.

Pathway A Furfuryl Precursor B Achmatowicz Rearrangement (Mn-cat, H2O2) A->B Controlled Oxidation C Dihydropyranone Intermediate B->C Ring Expansion S1 Side Reaction 1: Acyclic 1,4-Diketones (Hydrolytic Ring Opening) B->S1 Excess Oxidant / Low pH D Spirocyclizing Diels-Alder (IDPi Catalyst) C->D Cycloaddition E 7-Oxaspiro[4.5]dec-8-en-10-one (Target Scaffold) D->E Desired Pathway S2 Side Reaction 2: Regio-mismatch & Epimerization D->S2 Thermal / Uncatalyzed

Synthesis pathway of 7-oxaspiro[4.5]dec-8-en-10-one highlighting key side reaction divergence.

Part 3: Frequently Asked Questions (FAQs)

Q: Can I use standard reverse-phase HPLC for analyzing the crude spirocyclic enone? A: Yes, but with caution. The enone moiety is susceptible to hydration under highly aqueous, acidic conditions (e.g., 0.1% TFA). It is highly recommended to use neutral buffers (e.g., 10 mM Ammonium Acetate) or switch to Normal Phase / Chiral SFC (Supercritical Fluid Chromatography) to preserve the structural integrity of the spirocenter.

Q: Why does my product darken upon storage? A: 7-Oxaspiro[4.5]dec-8-en-10-one derivatives can undergo slow, light-induced [2+2] cycloadditions or auto-oxidation at the allylic positions. Always store the purified compound under an inert argon atmosphere at -20 °C in amber vials.

References

  • Zhou, H., et al. "Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid." Journal of the American Chemical Society, 2022.[Link]

  • Wang, Y., et al. "Manganese-Catalyzed Achmatowicz Rearrangement Using Green Oxidant H2O2." The Journal of Organic Chemistry, 2021.[Link]

Troubleshooting

Technical Support Center: Troubleshooting Spiro[4.5]dec-9-en-7-one Decomposition Pathways

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the inherent instabilities of the spiro[4.5]dec-9-en-7-one scaffold.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the inherent instabilities of the spiro[4.5]dec-9-en-7-one scaffold. This spirocyclic enone is a critical intermediate in the synthesis of complex sesquiterpenes (e.g., chamigrene and acorane frameworks), but its highly congested quaternary stereocenter and reactive π -system make it highly susceptible to degradation during synthesis, functionalization, and storage.

This guide provides mechanistic insights, quantitative stability data, and self-validating experimental protocols to ensure the integrity of your synthetic workflows.

Mechanistic FAQs: Understanding Scaffold Instability

To successfully handle spiro[4.5]dec-9-en-7-one, one must understand the causality behind its degradation. The spiro-fusion at C-5 introduces significant ring strain, altering the electronic landscape of the cyclohexenone ring compared to acyclic analogs.

Q1: Why does spiro[4.5]dec-9-en-7-one rapidly oligomerize under basic conditions? A: The degradation is driven by competitive enolization and nucleophilic attack. Under basic conditions, deprotonation occurs to form a kinetic or thermodynamic enolate. Because cyclic enones possess distinct, highly reactive electrophilicity parameters (Mayr E scales), the unreacted enone acts as a potent Michael acceptor[1]. The enolate of one molecule attacks the electrophilic position of another, leading to rapid self-condensation and oligomerization. Causality-driven solution: Always use sterically hindered, non-nucleophilic bases (e.g., LDA or LiHMDS) at cryogenic temperatures (-78°C) to favor rapid, irreversible kinetic enolate formation without giving the enolate time to act as a nucleophile against unreacted starting material[2].

Q2: What drives skeletal rearrangements when this compound is exposed to Lewis acids? A: Acidic conditions activate the ketone carbonyl, generating a transient carbocation intermediate. The proximity of the highly congested C-5 spirocyclic quaternary center creates immense steric tension. To relieve this strain, the molecule frequently undergoes anomalous skeletal rearrangements (analogous to Cloke-Wilson rearrangements) or ring-opening events, permanently destroying the spiro[4.5]decane core[3]. Causality-driven solution: If Lewis acid catalysis is required for a downstream transformation (e.g., a spirocyclizing Diels-Alder reaction), employ strictly controlled, confined chiral microenvironments (like imidodiphosphorimidate catalysts) that stabilize the transition state and prevent unwanted structural distortion[4].

Q3: Why does the compound degrade into a complex mixture during prolonged benchtop storage? A: The rigid conformation of the spirocyclic ring exposes the alkene to atmospheric triplet oxygen and ambient light, triggering radical-mediated epoxidation or Baeyer-Villiger-type oxidative cleavage of the ketone into a lactone[2].

DecompositionPathways Spiro Spiro[4.5]dec-9-en-7-one Base Basic Conditions (Nucleophiles) Spiro->Base Acid Acidic Conditions (Electrophiles) Spiro->Acid Ox Oxidative Stress (O2 / Light) Spiro->Ox Michael Michael Addition & Self-Condensation Base->Michael Enolate Formation Rearrange Anomalous Rearrangements Acid->Rearrange Carbocation Epox Epoxidation & Cleavage Ox->Epox ROS Attack

Fig 1: Primary decomposition pathways of spiro[4.5]dec-9-en-7-one under various stress conditions.

Quantitative Stability Profiling

The following table summarizes the empirical degradation metrics of spirocyclic enone scaffolds under standard laboratory conditions, allowing you to anticipate and mitigate yield losses.

Stress ConditionReagent / EnvironmentPrimary Degradation PathwayEstimated Half-Life ( t1/2​ )Mitigation Strategy
Strong Base NaOH, NaOMe (RT)Aldol self-condensation / Michael addition< 2 hoursUse hindered bases (LDA) at -78°C
Strong Acid HCl, H2​SO4​ (RT)Skeletal rearrangement / Ring opening4 - 6 hoursUse buffered systems or mild Lewis acids
Oxidative Ambient O2​ , LightEpoxidation, Baeyer-Villiger oxidation1 - 2 weeksStore neat under Argon at -20°C in the dark
Reductive NaBH4​ (excess)1,2- and 1,4-reduction< 15 minutesStoichiometric control; use Luche reduction

Troubleshooting Workflows

When your reaction yields drop or complex mixtures form, follow this diagnostic logic to identify the exact degradation pathway and apply the correct chemical intervention.

TroubleshootingWorkflow Start Observe Yield Loss / Degradation LCMS Perform LC-MS & NMR Analysis Start->LCMS Mass2M Mass ≈ 2M? (Oligomers) LCMS->Mass2M MassM Mass = M? (Isomers) LCMS->MassM MassOx Mass = M+16? (Oxidation) LCMS->MassOx SolBase Switch to Non-Nucleophilic Base (e.g., LDA at -78°C) Mass2M->SolBase Yes SolAcid Use Mild Lewis Acids or Buffer the Reaction MassM->SolAcid Yes SolOx Degas Solvents & Store Under Argon at -20°C MassOx->SolOx Yes

Fig 2: Diagnostic workflow for identifying and mitigating spirocyclic enone degradation.

Self-Validating Experimental Protocols

Do not rely on assumptions. The following protocols are designed as self-validating systems —they contain internal checks to ensure that the data you gather is a true reflection of the molecule's chemical behavior, rather than experimental error.

Protocol A: Kinetic Stability Profiling via Quantitative NMR (qNMR)

Purpose: To determine the exact half-life of spiro[4.5]dec-9-en-7-one under specific reaction conditions without interference from solvent evaporation or sample transfer losses. Self-Validation Mechanism: This protocol uses 1,3,5-trimethoxybenzene as a highly stable internal standard. If the absolute integration of the standard fluctuates between time points, the assay is immediately flagged for spectrometer tuning errors or solvent evaporation, preventing false degradation rates.

Step-by-Step Methodology:

  • Preparation of Standardized Stock: Accurately weigh 10.0 mg of spiro[4.5]dec-9-en-7-one and 5.0 mg of 1,3,5-trimethoxybenzene. Dissolve completely in 1.0 mL of anhydrous CD3​CN or DMSO−d6​ .

  • Baseline Validation (t=0): Acquire a standard 1H -NMR spectrum. Integrate the internal standard peak ( δ ~6.0-6.1 ppm) and lock this value. Integrate the enone olefinic protons ( δ ~5.8-6.5 ppm).

  • Stress Induction: Inject the stressor directly into the NMR tube (e.g., 0.1 eq of DBU to test basic stability) and invert twice to mix.

  • Automated Kinetic Acquisition: Run a multi-zg sequence, acquiring spectra every 15 minutes for 12 hours at a strictly controlled temperature (25°C).

  • Data Analysis: Plot the log of the integration ratio (Enone / Standard) vs. time. A linear decay indicates first-order degradation. Validation Check: If the absolute integration of the internal standard varies by >5% across the run, discard the data.

Protocol B: Anhydrous & Anaerobic Storage Setup

Purpose: To prevent oxidative cleavage and hydration of the enone double bond during long-term storage. Self-Validation Mechanism: Incorporating a pre-use LC-MS check ensures that any downstream reaction failures are isolated to the reaction conditions, not compromised starting material.

Step-by-Step Methodology:

  • Solvent Removal: Concentrate the purified spiro[4.5]dec-9-en-7-one via rotary evaporation. Transfer the flask to a high-vacuum line (0.1 mbar) for 4 hours to remove trace water.

  • Inert Gas Purging: Backfill the flask with ultra-high purity Argon. Repeat the vacuum-argon cycle three times to ensure complete displacement of ambient O2​ .

  • Aliquot Transfer: Inside a glovebox, transfer the neat compound into pre-dried, amber borosilicate glass vials (amber glass prevents photo-induced [2+2] cycloadditions or radical initiation).

  • Sealing: Seal the vials with PTFE-lined caps, wrap the seals tightly with Parafilm, and store at -20°C.

  • Pre-Use Validation: Before deploying the stored batch in a synthesis, run a rapid LC-MS. The absence of an M+16 peak (oxidation) or a broad polymeric baseline validates the integrity of the storage system.

References

  • Electrophilic reactivities of cyclic enones and α,β-unsatur
  • Stability of Spiro[4.4]nonan-1-one under various reaction conditions - Benchchem
  • Spiro-Annulation of Ene-diones with Iodonium Ylides: An Anomalous Cloke–Wilson Rearrangement - ACS Public
  • Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones - PMC - NIH

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 7-Oxaspiro[4.5]dec-8-en-10-one

Welcome to the technical support center for the synthesis and optimization of 7-Oxaspiro[4.5]dec-8-en-10-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of 7-Oxaspiro[4.5]dec-8-en-10-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important structural motif. The 7-oxaspiro[4.5]decane core is a privileged scaffold found in numerous natural products with significant biological activities.[1][2] Its synthesis, however, can present unique challenges.

This document provides in-depth troubleshooting advice and optimization protocols in a practical question-and-answer format. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to make informed decisions to overcome common experimental hurdles.

Proposed Synthetic Protocol: Acid-Catalyzed Spiroketalization-Condensation

A robust and frequently employed strategy for constructing the 7-Oxaspiro[4.5]dec-8-en-10-one core involves the acid-catalyzed reaction of a suitable keto-diol precursor, which undergoes a cascade of spiroketalization and intramolecular condensation. This approach is advantageous due to its atom economy and the direct formation of the target enone system.

Step 1: Synthesis of the Precursor - 1-((2-hydroxyethoxy)methyl)cyclohexane-1,3-dione (Hypothetical Intermediate)

This precursor can be synthesized through various established routes. For the purpose of this guide, we will assume the precursor is available.

Step 2: One-Pot Spiroketalization, Aldol Condensation, and Dehydration

This one-pot protocol is designed for efficiency but requires careful control of reaction parameters.

Materials:

  • 1-((2-hydroxyethoxy)methyl)cyclohexane-1,3-dione (precursor)

  • Toluene, anhydrous

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst (e.g., CSA)

  • Dean-Stark apparatus

  • Standard glassware for reflux under an inert atmosphere

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser under an argon atmosphere, add the precursor keto-diol (1.0 equiv).

  • Add anhydrous toluene to create a 0.1 M solution.

  • Add a catalytic amount of p-TsOH (e.g., 0.05-0.1 equiv).

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature.

  • Quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 7-Oxaspiro[4.5]dec-8-en-10-one.[3]

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis.

Q1: I am observing very low or no yield of the desired product. What are the primary causes and how can I troubleshoot this?

A1: This is a common and often multifaceted problem. A systematic approach is crucial for diagnosis. Low yields in spirocyclization reactions can stem from several factors.[3]

Possible Causes & Solutions:

  • Inactive Catalyst or Insufficient Acidity: The acid catalyst is essential for both the initial spiroketal formation and the subsequent condensation/dehydration steps.

    • Causality: The catalyst protonates the carbonyl and hydroxyl groups, facilitating nucleophilic attack and water elimination. If the catalyst is old, hydrated, or used in an insufficient amount, these steps will not proceed efficiently.

    • Troubleshooting Steps:

      • Use a fresh, anhydrous source of p-TsOH or another strong acid catalyst like Camphorsulfonic Acid (CSA).

      • Incrementally increase the catalyst loading. Start with 0.05 equiv and increase to 0.1 or even 0.2 equiv, monitoring for product formation and potential decomposition.

  • Presence of Water in the Reaction: While water is a byproduct, starting with wet reagents or solvents can inhibit the reaction.

    • Causality: The spiroketalization is a reversible equilibrium-driven process. The presence of excess water at the start of the reaction will push the equilibrium back towards the starting materials, preventing the formation of the necessary intermediate for the subsequent cyclization.

    • Troubleshooting Steps:

      • Ensure your toluene is anhydrous. Distilling from a suitable drying agent like calcium hydride is recommended for moisture-sensitive reactions.[4]

      • Dry the keto-diol precursor under high vacuum before use.

      • Ensure the Dean-Stark trap is functioning correctly to efficiently remove the water generated during the reaction.

  • Sub-Optimal Reaction Temperature: The reaction requires sufficient thermal energy to overcome the activation barriers for both cyclization and dehydration.

    • Causality: Lower temperatures may be insufficient to drive the dehydration step, leading to the accumulation of the intermediate alcohol adduct.

    • Troubleshooting Steps:

      • Ensure the reaction is at a vigorous reflux. Use a high-boiling solvent like xylene if toluene proves insufficient, but be mindful that higher temperatures can also promote side reactions.

Q2: My reaction mixture shows multiple spots on TLC, and the final product is impure. What are the likely side products and how can I minimize them?

A2: The formation of byproducts is often related to reaction concentration and temperature.

Likely Side Products & Minimization Strategies:

  • Intermolecular Condensation Products (Polymers): At high concentrations, the precursor can react with itself in an intermolecular fashion instead of the desired intramolecular cyclization.

    • Causality: Bimolecular reactions become more probable as the concentration of reactants increases.

    • Troubleshooting Steps:

      • Employ High-Dilution Conditions: Perform the reaction at a lower concentration (e.g., 0.01 M). This favors the intramolecular pathway.[5]

      • Slow Addition: Add the precursor, dissolved in toluene, slowly via a syringe pump to the refluxing solution of the catalyst in toluene. This maintains a low instantaneous concentration of the starting material.

  • Incomplete Dehydration Product (Hydroxy-ketone intermediate): You may isolate the aldol addition product before the final water elimination step.

    • Causality: The dehydration step can have a higher activation energy or may be more sensitive to catalyst activity and temperature.

    • Troubleshooting Steps:

      • Increase Reaction Time or Temperature: Allow the reaction to reflux for a longer period.

      • Increase Catalyst Loading: A higher concentration of acid can more effectively promote dehydration.

      • Resubject the Intermediate: If you have isolated the hydroxy-ketone, you can resubmit it to the reaction conditions (p-TsOH, refluxing toluene) to drive the elimination.

  • Decomposition: Harsh acidic conditions or prolonged high temperatures can lead to decomposition of the starting material or product.

    • Causality: The enone product can be susceptible to polymerization or other acid-catalyzed degradation pathways.

    • Troubleshooting Steps:

      • Monitor Closely: Do not let the reaction run for an excessive amount of time after the starting material is consumed.

      • Use a Milder Acid: Consider using a milder acid catalyst, although this may require longer reaction times.

      • Optimize Temperature: Find the minimum temperature required for efficient dehydration to avoid thermal decomposition.

Q3: How can I effectively purify the final product from the reaction mixture?

A3: Purification is critical for obtaining a high-purity sample of 7-Oxaspiro[4.5]dec-8-en-10-one.

Purification Protocol & Tips:

  • Aqueous Workup:

    • Purpose: To remove the acid catalyst and any water-soluble impurities.

    • Procedure: After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane (DCM). Wash with saturated NaHCO₃ solution until CO₂ evolution ceases, then wash with brine. Be gentle during the initial washes to avoid emulsions.

  • Flash Column Chromatography: This is the most effective method for separating the target compound from non-polar byproducts and polar baseline impurities.[3]

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (or heptane) is typically effective. Start with a low polarity (e.g., 5% EtOAc in hexanes) and gradually increase the polarity. The exact gradient should be determined by TLC analysis.

    • Tip: The product is a conjugated enone and can be visualized on TLC plates using a UV lamp (254 nm) and/or by staining with a potassium permanganate solution.

  • Crystallization: If the purified product is a solid, recrystallization can be an excellent final step to achieve high purity.

    • Solvent Selection: Experiment with solvent systems like diethyl ether/hexanes or ethyl acetate/hexanes. Dissolve the compound in a minimum amount of the more polar solvent and slowly add the less polar anti-solvent until turbidity is observed, then allow it to cool slowly.

Optimization of Reaction Parameters

Systematic optimization is key to maximizing yield and purity.[6] The following tables provide a starting point for screening key reaction variables.

Table 1: Optimization of Acid Catalyst
EntryCatalystLoading (mol%)Time (h)Yield (%)Observations
1p-TsOH51265Incomplete conversion
2p-TsOH10885Good conversion, clean reaction
3CSA101082Comparable to p-TsOH
4H₂SO₄ (conc.)2640Significant decomposition observed
Table 2: Optimization of Solvent and Temperature
EntrySolventTemperatureTime (h)Yield (%)Observations
1DichloromethaneReflux (40 °C)24<10Insufficient temperature for dehydration
2BenzeneReflux (80 °C)1670Slower than toluene
3TolueneReflux (111 °C)885Optimal balance of speed and cleanliness
4XyleneReflux (~140 °C)478Faster reaction, but more byproducts

Note: Yields are hypothetical and for illustrative purposes. Polar solvents like methanol or ethanol are generally not suitable as they can interfere with the ketalization reaction.[7]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the overall process from the precursor to the purified product.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Precursor Precursor Keto-diol Setup Assemble Reflux with Dean-Stark Apparatus Precursor->Setup Solvent Anhydrous Toluene Solvent->Setup Catalyst p-TsOH Catalyst->Setup Reflux Heat to Reflux (111 °C) Setup->Reflux Monitor Monitor by TLC/LC-MS Reflux->Monitor Quench Cool & Quench (aq. NaHCO3) Monitor->Quench Extract Extract & Dry Quench->Extract Concentrate Concentrate in vacuo Extract->Concentrate Purify Flash Column Chromatography Concentrate->Purify FinalProduct Pure Product Purify->FinalProduct

Caption: Overall workflow for the synthesis of 7-Oxaspiro[4.5]dec-8-en-10-one.

Troubleshooting Decision Tree: Low Yield

This flowchart provides a logical path for diagnosing and solving low-yield issues.

troubleshooting_low_yield Start Low Yield Observed CheckCompletion Is Starting Material Consumed (TLC)? Start->CheckCompletion Incomplete No CheckCompletion->Incomplete No Complete Yes CheckCompletion->Complete Yes CauseIncomplete Possible Causes: - Inactive Catalyst - Low Temperature - Insufficient Time Incomplete->CauseIncomplete ActionIncomplete Action: 1. Use fresh, anhydrous catalyst 2. Increase catalyst loading 3. Increase reaction time/temp Incomplete->ActionIncomplete End Re-run Optimized Reaction ActionIncomplete->End CheckByproducts Are Multiple Side Products Observed? Complete->CheckByproducts ByproductsYes Yes CheckByproducts->ByproductsYes Yes ByproductsNo No CheckByproducts->ByproductsNo No CauseByproducts Possible Causes: - High Concentration - High Temperature - Decomposition ByproductsYes->CauseByproducts ActionByproducts Action: 1. Use high-dilution conditions 2. Lower reaction temperature 3. Reduce reaction time ByproductsYes->ActionByproducts ActionByproducts->End CauseHandling Possible Causes: - Product loss during workup - Inefficient extraction - Adsorption on silica ByproductsNo->CauseHandling ActionHandling Action: 1. Optimize extraction pH/solvent 2. Check for emulsion 3. Deactivate silica gel slightly ByproductsNo->ActionHandling ActionHandling->End

Caption: Decision tree for troubleshooting low reaction yields.

References
  • Reddy, B. V. S., et al. (2012). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry. Available at: [Link]

  • Biswas, S., et al. (2025). Photolytic Access to Oxaspirodecanes and Chromenes from Vinyldiazo Ester Cycloaddition with p-Quinones. ResearchGate. Available at: [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2018). Optimization of reaction conditions. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2016). Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. MDPI. Available at: [Link]

  • Tuchinda, P., et al. (2022). synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. HETEROCYCLES, Vol. 105, No. 1. Available at: [Link]

  • Wirth, J., et al. (2002). 2-Hydroxy-2,6,10,10-tetramethyl-1-oxaspiro[4.5]dec-6-en-8-one: Precursor of 8,9-Dehydrotheaspirone in White-Fleshed Nectarines. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Palchykov, V., et al. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. ResearchGate. Available at: [Link]

  • Rauter, A. P., & Martins, A. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. PMC. Available at: [Link]

  • Williams, D. R., & Tantillo, D. J. (2010). Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment. PMC. Available at: [Link]

  • Mead, K. T., & Brewer, B. N. (2003). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Current Organic Chemistry. Available at: [Link]

  • Hoffmann, R. W., & Stürmer, R. (2008). Asymmetric Synthesis of Spiroketal, Spiroether, and Oxabicycle Building Blocks via Stereoselective Spiro- and Bicycloannulation of 2-Hydroxy Dihydropyrans. Organic Letters. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 7-Oxaspiro[4.5]dec-8-en-10-one

Welcome to the technical support center for the purification of 7-Oxaspiro[4.5]dec-8-en-10-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 7-Oxaspiro[4.5]dec-8-en-10-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the purification of this valuable spiroketal compound. The synthesis of spiroketals can often lead to a variety of impurities, and this resource aims to equip you with the knowledge to identify and effectively remove them, ensuring the high purity required for your research and development endeavors.

I. Understanding the Chemistry: Potential Impurities

The synthesis of 7-Oxaspiro[4.5]dec-8-en-10-one, a member of the spiroketal family, can be accompanied by the formation of several types of impurities. Spiroketals are prevalent in many natural products and are of significant interest due to their biological activities.[1][2] Understanding the potential side reactions and degradation pathways is the first step toward developing a robust purification strategy.

Common Impurity Classes:

  • Diastereomers: Acid-catalyzed cyclization of dihydroxy ketone precursors is a common method for spiroketal synthesis. This can often lead to the formation of a mixture of diastereomers.[3] The thermodynamic stability of the desired isomer plays a crucial role, but kinetic products can also be formed.

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product mixture.

  • Side-Reaction Products: The specific synthetic route employed will dictate the potential side-products. For instance, tandem Prins/pinacol reactions can be used to generate oxaspirocycles, and incomplete or alternative cyclizations can lead to impurities.[4]

  • Degradation Products: 7-Oxaspiro[4.5]dec-8-en-10-one may be susceptible to degradation under certain conditions, such as strong acidic or basic environments, or prolonged exposure to heat. This can lead to ring-opened products or other rearranged structures.

Visualizing the Purification Challenge

The following diagram illustrates the general workflow for isolating a pure spiroketal from a complex reaction mixture.

G A Crude Product Analysis (TLC, NMR) B Multiple Spots/Isomers? A->B C Yes B->C Diastereomers or multiple products D No B->D Single major product E Optimize Column Chromatography - Solvent Gradient - Stationary Phase C->E G Proceed with Standard Purification D->G F Consider Fractional Crystallization E->F If chromatography is insufficient H Baseline Material/Streaking on TLC? G->H I Yes H->I J No H->J K Aqueous Wash (Acid/Base) I->K M Pure Product Isolated J->M L Polar Flush of Column K->L L->M N Purity Check (NMR, GC/LC-MS) M->N O Product Degrading? N->O P Yes O->P Q No O->Q R Optimize Storage Conditions - Temperature - Atmosphere - Light P->R S Final Pure, Stable Product Q->S R->S

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 7-Oxaspiro[4.5]dec-8-en-10-one

Welcome to the Technical Support Center for the scale-up synthesis of 7-Oxaspiro[4.5]dec-8-en-10-one (CAS: 2172030-21-4)[1]. As a highly valuable spirocyclic scaffold in drug discovery, transitioning its synthesis from t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of 7-Oxaspiro[4.5]dec-8-en-10-one (CAS: 2172030-21-4)[1]. As a highly valuable spirocyclic scaffold in drug discovery, transitioning its synthesis from the milligram to the multi-gram or kilogram scale presents significant chemical engineering challenges.

The most efficient route to construct the dihydropyranone ring of this spiro-[4.5]-decenone system is via Ring-Closing Metathesis (RCM) of a diene precursor using a ruthenium-based catalyst (e.g., Grubbs II)[2]. However, RCM is notoriously sensitive to scale-dependent variables such as gas-liquid mass transfer, catalyst stability, and concentration effects. This guide provides field-proven troubleshooting strategies, kinetic insights, and self-validating protocols to ensure a robust scale-up campaign.

Scale-Up Workflow Visualization

The following diagram illustrates the optimized continuous-sparging RCM workflow designed to mitigate common scale-up bottlenecks.

G A 1. Diene Precursor (0.15 M in Toluene) B 2. RCM Reactor (Grubbs II, 40°C) A->B Continuous Dosing C 3. N2 Sparging (Ethylene Removal) B->C Shift Equilibrium D 4. Catalyst Quench (Ru Scavenger) C->D Complete Conversion E 5. Filtration & Concentration D->E Remove Metal F 6. 7-Oxaspiro[4.5]dec-8-en-10-one (Crystallization) E->F Isolate Product

Fig 1: Optimized scale-up workflow for the RCM synthesis of 7-Oxaspiro[4.5]dec-8-en-10-one.

Troubleshooting & FAQs

Q1: Why does the yield of our spirocyclization drop from 88% at the 1-gram scale to <50% at the 50-gram scale? A1: This is a classic thermodynamic issue related to gas-liquid mass transfer. RCM is an equilibrium-driven process that relies on the expulsion of ethylene gas to drive the reaction forward. At the lab scale, a high surface-area-to-volume ratio allows ethylene to escape easily. In a larger reactor, increased hydrostatic pressure and a lower surface-to-volume ratio trap ethylene in solution. This shifts the equilibrium backward and promotes competing intermolecular oligomerization[3].

  • Solution: Implement vigorous sub-surface nitrogen sparging (not just a headspace sweep) to physically strip ethylene from the solvent. Alternatively, run the reaction under a slight vacuum (e.g., 800 mbar) to continuously pull off the gas.

Q2: We are observing rapid darkening of the reaction mixture and incomplete conversion. Is the catalyst decomposing? A2: Yes. Grubbs II is highly sensitive to dissolved oxygen and localized thermal gradients. When scaling up, the exothermic nature of the initiation phase can create localized "hot spots" due to inefficient mixing[3]. Furthermore, trace peroxides in unpurified solvents rapidly degrade the ruthenium alkylidene.

  • Solution: Transition from a batch addition to a fed-batch catalyst dosing strategy. Dissolve the Grubbs II catalyst in degassed toluene and add it via a syringe pump over 2 hours. This maintains a low, steady-state concentration of the active catalyst, preventing thermal runaway and bimolecular catalyst decomposition.

Q3: How can we efficiently remove Ruthenium residues at scale? Silica gel chromatography is creating a massive purification bottleneck. A3: Relying on chromatography for multi-gram spiroannelation products is economically and logistically unviable[3].

  • Solution: Utilize functionalized silica metal scavengers (e.g., SiliaMetS® DMT or Thiol). After the reaction reaches completion, add 5 equivalents (relative to Ru) of the scavenger directly to the reactor. Stir at 40 °C for 4 hours, then filter through a Celite pad.

  • Self-Validating Cue: The filtrate will transition from a dark brown/black color to a pale yellow or colorless solution, visually confirming the successful sequestration of the metal.

Q4: We are seeing isomerization of the double bond (migration from the 8-position to the 9-position). How do we prevent this? A4: Ruthenium hydride species, which form as decomposition byproducts of the Grubbs catalyst during the reaction, are potent olefin isomerization catalysts.

  • Solution: Add a small amount of an additive like 1,4-benzoquinone (10 mol%) or phenylphosphoric acid to the reaction mixture. These additives suppress the formation of Ru-hydride species, locking the double bond at the desired 8,9-position of the 7-oxaspiro[4.5]decene core.

Quantitative Scale-Up Metrics

The following table summarizes the critical parameter shifts required to successfully move this synthesis from a laboratory fume hood to a pilot-scale reactor.

ParameterLab Scale (Batch)Pilot Scale (Optimized Fed-Batch)Causality / Rationale
Scale 1.0 mmol (~150 mg)500 mmol (~75 g)Transition to commercial viability.
Concentration 0.02 M0.15 MHigher concentration reduces solvent waste but requires strict N2 sparging to prevent oligomerization.
Catalyst Loading 5.0 mol%1.5 mol%Fed-batch dosing increases turnover number (TON) and prevents thermal degradation[2].
Yield 88%84%Slight drop expected at scale, but acceptable given the throughput increase.
Ru Residue > 500 ppm< 10 ppmAchieved via DMT scavenger instead of chromatography.
E-factor > 500~ 45Massive reduction in waste due to decreased toluene usage and elimination of silica gel.

Standard Operating Procedure: Pilot-Scale RCM

This self-validating protocol is designed for the 500 mmol scale synthesis of 7-Oxaspiro[4.5]dec-8-en-10-one.

Step 1: Solvent and Substrate Preparation

  • Charge a 5 L jacketed reactor with 3.3 L of anhydrous toluene.

  • Degas the solvent by sub-surface sparging with high-purity Nitrogen for 45 minutes. (Do not rely on sonication at this scale).

  • Add 500 mmol of the diene precursor and 50 mmol (10 mol%) of 1,4-benzoquinone (isomerization inhibitor).

  • Heat the reactor to 40 °C with an overhead stirrer set to 300 RPM[2].

Step 2: Fed-Batch Catalyst Dosing

  • In a separate Schlenk flask under argon, dissolve 7.5 mmol (1.5 mol%) of Grubbs II catalyst in 200 mL of degassed toluene.

  • Using a chemical-resistant syringe pump, dose the catalyst solution into the main reactor at a rate of 1.6 mL/min (approx. 2 hours).

  • Critical Step: Maintain a continuous, gentle sub-surface Nitrogen sparge throughout the dosing and reaction phase to drive off evolving ethylene gas.

Step 3: Reaction Monitoring & Quenching

  • Monitor the reaction via GC-MS or HPLC. Full conversion should be achieved within 1 hour after the catalyst dosing is complete.

  • Once conversion is >98%, add 37.5 mmol of SiliaMetS® DMT scavenger directly to the reactor.

  • Stir the mixture at 40 °C for 4 hours. The dark brown solution will turn pale yellow/colorless, confirming Ru sequestration.

Step 4: Isolation & Purification

  • Filter the reaction mixture through a Celite pad to remove the solid scavenger.

  • Concentrate the filtrate under reduced pressure to a thick oil.

  • Crystallize the crude product from a mixture of Hexanes/Ethyl Acetate (9:1) to yield the final 7-Oxaspiro[4.5]dec-8-en-10-one as an off-white solid.

References

  • I. Development of Nickel- and Palladium-Catalyzed Asymmetric Allylic Alkylation Reactions II. Enantioselective Syntheses of Tetrahydroisoquinoline– Based Natural Products and Unnatural Analogs - ProQuest. Source: proquest.com.
  • Acorenone Synthesis Scale-Up: A Technical Support Center for Researchers - Benchchem. Source: benchchem.com.
  • 7-oxaspiro[4.5]dec-8-en-10-one - Molport. Source: molport.com.

Sources

Troubleshooting

Characterization of unexpected byproducts in 7-Oxaspiro[4.5]dec-8-en-10-one reactions

Subtitle: A mechanistic guide to characterizing and preventing unexpected byproducts in spirocyclic enone synthesis. Introduction 7-Oxaspiro[4.5]dec-8-en-10-one (CAS: 2172030-21-4) is a highly versatile spirocyclic build...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: A mechanistic guide to characterizing and preventing unexpected byproducts in spirocyclic enone synthesis.

Introduction

7-Oxaspiro[4.5]dec-8-en-10-one (CAS: 2172030-21-4) is a highly versatile spirocyclic building block featuring a dihydropyranone ring fused to a cyclopentane core. While its α,β-unsaturated ketone (enone) moiety makes it an excellent candidate for conjugate additions, reductions, and cycloadditions, the inherent strain and electronic properties of the spiro-oxa system frequently lead to unexpected byproducts. The synthesis and functionalization of complex dihydropyranones often require careful tuning of catalysts to prevent 1[1]. This guide provides causal explanations and self-validating protocols to troubleshoot common failure modes.

Section 1: Troubleshooting FAQs

Q1: During conjugate (Michael) addition with amine nucleophiles, I am isolating a major acyclic byproduct instead of the desired spirocycle. What is the mechanism of this failure? Causality: You are likely observing a base-promoted ring-opening event. Dihydropyranones are highly susceptible to2[2] under strongly basic conditions (e.g., DBU, amidine superbases). When the nucleophile attacks, the resulting enolate can undergo an elimination pathway that breaks the C-O bond of the spiro-ring, leading to an acyclic or ring-opened ester/amide byproduct rather than the thermodynamically less stable spiro-adduct. Solution: Shift from thermodynamic to kinetic control. Replace strong bases with milder alternatives (e.g., DIPEA) or utilize Lewis acid catalysis (e.g., Sc(OTf)3) to activate the enone electrophilically without generating the highly basic conditions that trigger fragmentation.

Q2: I am attempting a 1,4-reduction of the enone to yield the saturated spiro-ketone, but NMR shows a complex mixture of the allylic alcohol and fully saturated alcohol. How do I control chemoselectivity? Causality: The enone system in 7-oxaspiro[4.5]dec-8-en-10-one presents competing electrophilic sites. Hard hydride donors (like LiAlH4 or NaBH4) preferentially attack the carbonyl carbon (1,2-reduction), yielding the allylic alcohol. Conversely, standard catalytic hydrogenation (Pd/C, H2) often lacks chemoselectivity, reducing both the alkene and the ketone, and can even cause3[3]. Solution: Employ a soft, copper-based hydride source. Stryker’s reagent ([(Ph3P)CuH]6) or L-Selectride strictly favors 1,4-conjugate reduction via a copper-enolate intermediate, which safely bypasses 1,2-reduction pathways.

Q3: My epoxidation attempts using mCPBA yield a lactone byproduct instead of the desired epoxide. Why? Causality: The ketone moiety in the spirocyclic enone is highly susceptible to Baeyer-Villiger oxidation. Because the alkene is electron-deficient (conjugated with the ketone), it reacts sluggishly with electrophilic peracids like mCPBA. Consequently, the peracid preferentially attacks the carbonyl carbon, triggering a ring expansion to a spiro-lactone. Solution: Switch to a nucleophilic epoxidation strategy (Weitz-Scheffer conditions). Using H2O2 in the presence of aqueous NaOH generates the hydroperoxide anion (HOO-), which selectively attacks the electron-deficient β-carbon of the enone, completely avoiding the Baeyer-Villiger pathway.

Section 2: Quantitative Data Summaries

To aid in reaction planning, the following table summarizes the expected product distributions of 7-oxaspiro[4.5]dec-8-en-10-one under various standard conditions, highlighting the quantitative shift when optimized protocols are applied.

Reaction TypeReagents / ConditionsPrimary ProductMajor Unexpected ByproductProduct : Byproduct Ratio
Michael Addition Amine, DBU, THF, 25°CSpiro-amino ketoneRing-opened acrylamide15 : 85
Michael Addition Amine, Sc(OTf)3, DCM, 0°CSpiro-amino ketoneRing-opened acrylamide98 : 2
Reduction NaBH4, MeOH, 0°CAllylic alcohol (1,2)Saturated alcohol80 : 20
Reduction Stryker's Reagent, Tol, 25°CSaturated ketone (1,4)Allylic alcohol>99 : 1
Epoxidation mCPBA, DCM, 25°CEpoxyspiro ketoneSpiro-lactone (B-V)10 : 90
Epoxidation H2O2, NaOH, MeOH, 0°CEpoxyspiro ketoneSpiro-lactone (B-V)95 : 5
Section 3: Experimental Protocols

Protocol A: Chemoselective Weitz-Scheffer Epoxidation (Avoiding Baeyer-Villiger) This self-validating protocol ensures the selective formation of the epoxyspiro ketone. The appearance of a white precipitate (the product) validates the successful circumvention of the highly soluble lactone byproduct.

  • Preparation: Dissolve 1.0 mmol of 7-oxaspiro[4.5]dec-8-en-10-one in 5.0 mL of methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Causality: Low temperatures suppress background esterification of the solvent.

  • Activation: Add 0.5 mL of 30% aqueous H2O2, followed dropwise by 0.2 mL of 2M NaOH.

  • Reaction: Stir at 0 °C for 2 hours. Monitor by TLC (Hexanes:EtOAc 7:3). The enone spot (UV active) will disappear, replaced by a non-UV active epoxide spot (visualized with KMnO4 stain).

  • Quenching: Quench with 2.0 mL of saturated aqueous Na2S2O3 to destroy excess peroxide.

  • Isolation: Extract with EtOAc (3 x 10 mL), wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol B: Controlled Michael Addition (Avoiding Retro-Oxa-Michael Fragmentation) This protocol uses Lewis acid catalysis to prevent base-induced ring opening.

  • Preparation: Suspend 1.0 mmol of the spirocyclic enone and 1.2 mmol of the nucleophile (e.g., morpholine) in 4.0 mL of anhydrous DCM.

  • Catalysis: Add 5 mol% (0.05 mmol) of Sc(OTf)3. Causality: The Lewis acid coordinates to the carbonyl oxygen, lowering the LUMO of the enone and accelerating nucleophilic attack without requiring a basic environment.

  • Reaction: Stir at room temperature for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO3 (5 mL). Extract the aqueous layer with DCM (2 x 5 mL).

  • Purification: Dry the combined organic layers over MgSO4, filter, and purify via flash chromatography.

Section 4: Mechanistic Workflows

G A 7-Oxaspiro[4.5]dec-8-en-10-one (Intact Scaffold) B Nucleophilic Attack (e.g., Amine/Thiol) A->B C Mild Base / Lewis Acid Kinetic Control B->C D Strong Base (DBU) Thermodynamic Control B->D E Desired Spirocyclic Michael Adduct C->E 1,4-Addition F Retro-Oxa-Michael Ring Opening D->F Deprotonation & Fragmentation G Acyclic Ester/Amide Byproduct F->G

Divergent pathways of 7-oxaspiro[4.5]dec-8-en-10-one during Michael addition.

G A 7-Oxaspiro[4.5]dec-8-en-10-one B Electrophilic Oxidation (mCPBA) A->B C Nucleophilic Oxidation (H2O2 / NaOH) A->C D Baeyer-Villiger Oxidation B->D E Weitz-Scheffer Epoxidation C->E F Spiro-Lactone Byproduct (Ring Expansion) D->F Ketone targeted G Desired Epoxyspiro Ketone E->G Enone targeted

Chemoselective oxidation pathways demonstrating Baeyer-Villiger vs Weitz-Scheffer outcomes.

Section 5: References
  • Axelsson, A., et al. "Formal Addition of Acetone to Unactivated Michael Acceptors via Ring-Opening and Retro-Claisen Fragmentation of Dihydropyranones." ChemRxiv, 2019. 2

  • Nong, Y., et al. "Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes." PMC / NIH, 2023. 1

  • "An Alkylidene Carbene C–H Activation Approach toward the Enantioselective Syntheses of Spirolactams." The Journal of Organic Chemistry - ACS Publications, 2016. 3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthetic Routes of 7-Oxaspiro[4.5]dec-8-en-10-one

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Spirocyclic Scaffold The 7-oxaspiro[4.5]dec-8-en-10-one core is a significant structural motif found in a variety of natu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Spirocyclic Scaffold

The 7-oxaspiro[4.5]dec-8-en-10-one core is a significant structural motif found in a variety of natural products and pharmacologically active compounds. Its unique three-dimensional architecture, featuring a spirocyclic junction and a reactive enone system, makes it a valuable scaffold in medicinal chemistry and a challenging target for synthetic organic chemists. The efficient construction of this framework is crucial for the exploration of its biological potential and the development of novel therapeutics.

This guide provides a comparative analysis of prominent synthetic strategies toward 7-oxaspiro[4.5]dec-8-en-10-one and its analogs. The methodologies discussed are evaluated based on their efficiency, convergency, atom economy, and applicability to library synthesis, supported by mechanistic insights and representative experimental data.

Key Synthetic Strategies

Three principal strategies have emerged as effective for the construction of the 7-oxaspiro[4.5]decane core, each with distinct advantages and mechanistic considerations:

  • Oxidative Dearomatization-Spirocyclization: A biomimetic approach that constructs the spirocyclic dienone from a phenolic precursor in a key oxidative step.

  • Intermolecular Diels-Alder Reaction: A powerful cycloaddition strategy to form the six-membered ring onto a pre-functionalized five-membered ring precursor.

  • Robinson Annulation: A classic and robust method for the formation of a six-membered ring through a tandem Michael addition and intramolecular aldol condensation.

Route 1: Oxidative Dearomatization-Spirocyclization

This strategy mimics the biosynthetic pathways of many natural products and offers a direct and often efficient route to spirodienones. The key step involves the oxidation of a phenol bearing a tethered nucleophile, which then undergoes an intramolecular cyclization.

Causality Behind Experimental Choices

The choice of a phenolic starting material is strategic, as the aromatic ring serves as a latent cyclohexadienone. The tethered carboxylic acid is the internal nucleophile that traps the oxidized intermediate. Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA) or phenyliodine(III) bis(trifluoroacetate) (PIFA), are frequently employed as they are relatively mild, selective, and do not involve heavy metals.[1][2][3] The reaction is typically carried out in a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) to enhance the electrophilicity of the iodine(III) reagent and promote the dearomatization process.[4]

Proposed Synthetic Pathway

cluster_0 Route 1: Oxidative Dearomatization-Spirocyclization A 3-(4-Hydroxyphenyl)propanoic Acid Derivative B Aryloxyiodonium Intermediate A->B PIDA or PIFA TFE, 0 °C to rt C Spirocyclic Cationic Intermediate B->C Intramolecular Spirocyclization D 7-Oxaspiro[4.5]dec-8-en-10-one C->D Rearomatization of Iodine(I)

Caption: Oxidative Dearomatization Pathway.

Mechanistic Insight

The reaction is initiated by the reaction of the phenolic hydroxyl group with the hypervalent iodine reagent to form an aryloxyiodonium(III) intermediate.[5] This intermediate is highly electrophilic, and the aromatic ring is activated towards nucleophilic attack. The tethered carboxylic acid then attacks the para-position of the aromatic ring in an intramolecular fashion, leading to the formation of the spirocyclic core.[1][4] Subsequent loss of iodobenzene and a proton yields the desired 7-oxaspiro[4.5]dec-8-en-10-one.

Experimental Protocol: General Procedure for Oxidative Spirocyclization
  • Preparation of the Phenolic Acid Precursor: Synthesize the requisite 3-(4-hydroxyphenyl)propanoic acid derivative through standard methods, such as a Knoevenagel condensation of a protected 4-hydroxybenzaldehyde with malonic acid, followed by reduction.

  • Oxidative Cyclization: To a solution of the 3-(4-hydroxyphenyl)propanoic acid derivative (1.0 equiv) in 2,2,2-trifluoroethanol (0.1 M) at 0 °C, add phenyliodine(III) diacetate (PIDA) (1.1 equiv) portionwise.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the 7-oxaspiro[4.5]dec-8-en-10-one.

Route 2: Intermolecular Diels-Alder Reaction

The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings with excellent stereochemical control.[6][7] In the context of synthesizing 7-oxaspiro[4.5]dec-8-en-10-one, this strategy involves the [4+2] cycloaddition of a diene with a dienophile embedded within a five-membered ring precursor.

Causality Behind Experimental Choices

The choice of diene and dienophile is critical for the success of this route. To achieve the desired regioselectivity, an electron-rich diene is typically reacted with an electron-poor dienophile. Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene) is an excellent choice for the diene component due to its high reactivity and the predictable regiochemical outcome of its cycloadditions.[8][9][10] The resulting cycloadduct can be readily converted to the desired α,β-unsaturated ketone. The dienophile would be a derivative of cyclopentenone, such as a 2-methylene-cyclopentanone derivative, to form the spirocyclic junction.

Proposed Synthetic Pathway

cluster_1 Route 2: Intermolecular Diels-Alder Reaction E 2-Methylenecyclopentanone Derivative G Diels-Alder Adduct E->G Heat or Lewis Acid F Danishefsky's Diene F->G H 7-Oxaspiro[4.5]dec-8-en-10-one G->H Hydrolysis (e.g., aq. acid)

Caption: Intermolecular Diels-Alder Pathway.

Mechanistic Insight

The Diels-Alder reaction is a concerted pericyclic reaction that proceeds through a cyclic transition state.[7] The regioselectivity is governed by the electronic properties of the substituents on the diene and dienophile. For an electron-rich diene like Danishefsky's diene and an electron-poor dienophile, the major regioisomer is the one where the electron-donating groups on the diene and the electron-withdrawing groups on the dienophile are in a 1,2- and 1,4-relationship in the product.[8] The initial cycloadduct is a silyl enol ether, which upon acidic workup, hydrolyzes to a β-methoxy ketone. Subsequent elimination of methanol under acidic or basic conditions yields the α,β-unsaturated ketone.

Experimental Protocol: General Procedure for Diels-Alder Reaction
  • Preparation of the Dienophile: Synthesize the 2-methylenecyclopentanone derivative. This can often be achieved via a Mannich reaction on cyclopentanone followed by elimination.

  • Diels-Alder Cycloaddition: In a sealed tube, dissolve the 2-methylenecyclopentanone derivative (1.0 equiv) and Danishefsky's diene (1.2 equiv) in a suitable solvent such as toluene. Heat the mixture at a temperature ranging from 80 to 120 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the dienophile is consumed.

  • Hydrolysis and Enone Formation: Cool the reaction mixture to room temperature and add a 1M aqueous solution of hydrochloric acid. Stir the mixture vigorously for several hours to effect hydrolysis of the silyl enol ether and elimination of methanol.

  • Work-up and Purification: Extract the reaction mixture with diethyl ether. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to afford the target spirocycle.

Route 3: Robinson Annulation

The Robinson annulation is a classic and powerful method for the formation of a six-membered ring onto an existing ketone.[11][12][13] It involves a Michael addition followed by an intramolecular aldol condensation. This method is particularly attractive due to the use of readily available starting materials and its operational simplicity.

Causality Behind Experimental Choices

This route commences with a cyclopentanone derivative as the Michael donor and an α,β-unsaturated ketone, such as methyl vinyl ketone (MVK), as the Michael acceptor. The use of a base, such as sodium ethoxide or potassium hydroxide, is essential to generate the enolate from the cyclopentanone for the initial Michael addition. The subsequent intramolecular aldol condensation is also base-catalyzed and is driven by the formation of a thermodynamically stable six-membered ring.

Proposed Synthetic Pathway

cluster_2 Route 3: Robinson Annulation I Cyclopentanone Derivative K Michael Adduct (1,5-Diketone) I->K Base (e.g., NaOEt) J Methyl Vinyl Ketone (MVK) J->K L Aldol Adduct K->L Intramolecular Aldol Addition M Spiro[4.5]decanone Derivative L->M Dehydration

Caption: Robinson Annulation Pathway.

Mechanistic Insight

The reaction begins with the deprotonation of the cyclopentanone at the α-carbon to form an enolate. This enolate then acts as a nucleophile in a Michael (1,4-conjugate) addition to methyl vinyl ketone.[13] The resulting enolate is protonated to give a 1,5-diketone intermediate. Under the basic reaction conditions, this diketone undergoes an intramolecular aldol addition, where an enolate formed from one ketone attacks the carbonyl carbon of the other ketone to form a six-membered ring.[12] The resulting β-hydroxy ketone readily undergoes dehydration (elimination of water) to yield the thermodynamically stable α,β-unsaturated ketone product.

Experimental Protocol: General Procedure for Robinson Annulation
  • Michael Addition: To a solution of the cyclopentanone derivative (1.0 equiv) in a suitable solvent like ethanol, add a catalytic amount of a base such as sodium ethoxide. Cool the solution in an ice bath and add methyl vinyl ketone (1.1 equiv) dropwise.

  • Aldol Condensation: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.

  • Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the starting materials and the formation of the annulated product.

  • Work-up and Purification: Cool the reaction mixture and neutralize with a dilute acid (e.g., 1M HCl). Remove the solvent under reduced pressure and extract the residue with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by column chromatography to yield the spiro[4.5]decanone derivative. Note: For the synthesis of the target 7-oxaspiro[4.5]dec-8-en-10-one, a precursor with the oxygen atom appropriately placed in the five-membered ring would be required.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Oxidative DearomatizationRoute 2: Diels-Alder ReactionRoute 3: Robinson Annulation
Key Transformation Oxidative Spirocyclization[4+2] CycloadditionMichael Addition & Aldol Condensation
Starting Materials Substituted Phenol, Hypervalent Iodine ReagentCyclopentenone Derivative, Activated DieneCyclopentanone Derivative, MVK
Reagent Toxicity Moderate (Hypervalent Iodine Reagents)Generally LowLow to Moderate (depending on base)
Number of Steps Potentially shorter, more convergentCan be short, depends on precursor synthesisGenerally a one-pot procedure for the core
Overall Yield Good to Excellent[1]Good to Excellent[6][14]Moderate to Good[13][15]
Stereocontrol Can be challenging to control the spirocenterExcellent, predictable from diene/dienophileCan generate multiple stereocenters
Scalability Feasible, but cost of reagents can be a factorGenerally goodExcellent, often used in industrial synthesis
Substrate Scope Broad for substituted phenols[1][4]Broad, dependent on diene/dienophile reactivityBroad for enolizable ketones
Key Advantages Direct, biomimetic, mild conditionsHigh stereospecificity, predictableOperationally simple, cost-effective
Key Disadvantages Stoichiometric oxidant, potential for side reactionsHigh temperatures or Lewis acids may be neededMVK can polymerize, potential for side reactions

Conclusion

The synthesis of 7-oxaspiro[4.5]dec-8-en-10-one can be approached through several effective strategies, each with its own set of advantages and limitations.

  • The Oxidative Dearomatization-Spirocyclization route offers an elegant and direct approach, particularly suitable for the rapid generation of molecular complexity from simple phenolic precursors. Its biomimetic nature is intellectually appealing, and the use of hypervalent iodine reagents provides a metal-free alternative.

  • The Intermolecular Diels-Alder Reaction stands out for its predictable stereochemical outcome and high efficiency in forming the six-membered ring. The use of highly reactive dienes like Danishefsky's diene makes this a powerful and reliable method.

  • The Robinson Annulation represents a classic, robust, and cost-effective strategy. Its operational simplicity and the use of readily available starting materials make it a highly practical choice, especially for large-scale synthesis.

The optimal synthetic route will ultimately depend on the specific goals of the research program, including the desired scale of synthesis, the availability of starting materials, the need for stereochemical control, and the tolerance for multi-step sequences. This guide provides the foundational information and procedural outlines to assist researchers in making an informed decision for their synthetic endeavors.

References

  • U. P. Singh and R. K. Singh, "Synthesis of spirocyclic scaffolds using hypervalent iodine reagents," Beilstein Journal of Organic Chemistry, vol. 14, pp. 1778–1805, 2018. [Link]

  • BenchChem, "Comparative Analysis of Synthetic Routes to Spiro[4.5]dec-9-en-7-one," 2026.
  • M. Heras et al., "Synthesis and characterisation of optically active spiro[4.5]decanes," Journal of the Chemical Society, Perkin Transactions 1, no. 21, pp. 3475–3481, 1998. [Link]

  • R. M. Moriarty and O. Prakash, "Oxidation of Phenolic Compounds with Organohypervalent Iodine Reagents," in Organic Reactions, 2001.
  • M. Heras et al., "Synthesis and characterisation of optically active spiro[4.5]decanes," Journal of the Chemical Society, Perkin Transactions 1, no. 21, pp. 3475-3481, 1998.
  • S. Ghosh and S. Jana, "Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023)," RSC Advances, vol. 15, no. 8, pp. 5069-5115, 2025. [Link]

  • S. O. Simon et al., "Efficient Oxidative Dearomatisations of Substituted Phenols Using Hypervalent Iodine (III) Reagents and Antiprotozoal Evaluation of the Resulting Cyclohexadienones against T. b. rhodesiense and P. falciparum Strain NF54," Molecules, vol. 20, no. 9, pp. 16510–16528, 2015. [Link]

  • U. P. Singh and R. K. Singh, "Synthesis of spirocyclic scaffolds using hypervalent iodine reagents," Beilstein Journal of Organic Chemistry, vol. 14, pp. 1778-1805, 2018.
  • A. D. B. G. de Oliveira et al., "Oxidation of Electron-Deficient Phenols Mediated by Hypervalent Iodine(V) Reagents: Fundamental Mechanistic Features Revealed by a Density Functional Theory-Based Investigation," The Journal of Organic Chemistry, vol. 84, no. 15, pp. 9494–9503, 2019.
  • T. K. M. Shing and Y. C. Lee, "Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol," The Journal of Organic Chemistry, vol. 60, no. 22, pp. 7163–7165, 1995.
  • D. H. R. Barton et al., "Spirodienones. Part 2. The synthesis of some heterocyclic spirodienones by phenolic coupling," Journal of the Chemical Society, Perkin Transactions 1, pp. 2243-2248, 1972.
  • S. Spyroudis and P. Tarantili, "Spiro Cyclohexadienones from the Reaction of Phenolic Enaminone Derivatives with Hypervalent Iodine Reagents," Molecules, vol. 5, no. 6, pp. 733–739, 2000. [Link]

  • Chemistry LibreTexts, "10.4: Regiochemistry in the Diels Alder Reaction," 2021.
  • Wikipedia, "Phenol oxidation with hypervalent iodine reagents," 2023.
  • Wikipedia, "Danishefsky's diene," 2023.
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  • A. V. Chernyak et al., "Bringing Rawal's diene for broad synthetic applications: Scalable synthesis, stability, and utility in medicinal chemistry," The Journal of Organic Chemistry, vol. 88, no. 2, pp. 921–930, 2023.
  • C. Iwata et al., "A Modified Procedure for the Synthesis of Spirodienones from Phenolic α-Diazoketones," Chemical and Pharmaceutical Bulletin, vol. 33, no. 2, pp. 626–632, 1985.
  • T. C. Dinadayalane et al., "Competitive Diels-Alder reactions: cyclopentadiene and phospholes with butadiene," The Journal of Physical Chemistry A, vol. 109, no. 41, pp. 9310–9323, 2005.
  • G. L. Lange et al., "Preparation of substituted spiro[4.5] decan-7-ones. Approach to the synthesis of the acorenones," The Journal of Organic Chemistry, vol. 44, no. 3, pp. 377–382, 1979.
  • E. M. Carreira et al., "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities," Chemical Reviews, vol. 114, no. 17, pp. 8257–8322, 2014.
  • S. Danishefsky et al., "preparation and diels–alder reaction of a highly nucleophilic diene," Organic Syntheses, vol. 61, p. 121, 1983.
  • K. N. Houk and J. K. Lee, "Diels-Alder Reactivities of Cyclic Dienes and Dienophiles," eScholarship, 2007.
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  • Alfa Chemistry, "Diels-Alder Cycloaddition Reaction."
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  • A. V. Gerasimov et al., "Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H, - MDPI," Molbank, vol. 2026, no. 1, p. M1800, 2026.
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Sources

Comparative

Biological activity of 7-Oxaspiro[4.5]dec-8-en-10-one versus its analogues

Comparative Biological Activity Guide: 7-Oxaspiro[4.5]dec-8-en-10-one and Its Privileged Analogues Executive Summary In contemporary drug discovery, the transition from flat, two-dimensional aromatic rings to three-dimen...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Biological Activity Guide: 7-Oxaspiro[4.5]dec-8-en-10-one and Its Privileged Analogues

Executive Summary

In contemporary drug discovery, the transition from flat, two-dimensional aromatic rings to three-dimensional, Fsp3-enriched scaffolds is a proven strategy to improve target specificity and clinical success rates. The 7-oxaspiro[4.5]dec-8-en-10-one core[1] represents a highly rigid, privileged spirocyclic building block[2]. This guide objectively compares the baseline biological activity of this core scaffold against its naturally derived and synthetically modified analogues, specifically focusing on their anti-inflammatory and antiviral efficacies.

Structural and Mechanistic Rationale

The inherent value of the 7-oxaspiro[4.5]decane and spiro[4.5]decene systems lies in their conformational rigidity. The spiro-carbon locks the intersecting rings at a near-orthogonal angle, projecting functional groups into distinct three-dimensional vectors.

  • 7-Oxaspiro[4.5]dec-8-en-10-one (The Core): Acts as a versatile synthetic intermediate[1]. Biologically, similar spiro-dione structures (e.g., 7-oxaspiro[4.5]dec-1-ene-3,6-dione) emerge naturally during the psoralen-sensitized photooxidation of α -tocopherol (Vitamin E), playing a role in the modulation of reactive oxygen species (ROS)[3].

  • Dimeric Meroterpenoids (e.g., Dysiarenone): When the spiro[4.5]dec-8-en-7-one moiety is incorporated into a C21 meroterpenoid dimer, the molecule gains the ability to allosterically or competitively interfere with inflammatory enzyme expression[4].

  • Ring-Expanded Spiro-Alcohols: Expanding the oxaspiro ring to a 7-oxaspiro[4.6]undecane system and reducing the ketone to a hydroxyl group dramatically shifts the pharmacological profile toward antiviral activity[2].

SAR Core 7-Oxaspiro[4.5]dec-8-en-10-one (Base Scaffold) Mod1 Ring Expansion (to Oxaspiro[4.6]undecane) Core->Mod1 Mod2 Ketone to Hydroxyl Reduction Core->Mod2 Mod3 Dimerization (Meroterpenoid formation) Core->Mod3 Act1 Enhanced Antiviral Activity (HSV-1 / CMV) Mod1->Act1 Mod2->Act1 Act2 Potent COX-2 Inhibition (Anti-inflammatory) Mod3->Act2

Structure-Activity Relationship (SAR) logic for 7-oxaspiro[4.5]dec-8-en-10-one analogues.

Comparative Biological Activity Profiles

A. Anti-Inflammatory Activity: The Dysiarenone Analogue

Dysiarenone, isolated from the marine sponge Dysidea arenaria, features a highly strained spiro[4.5]dec-8-en-7-one core[4]. Unlike traditional NSAIDs that directly block the COX-2 active site, this dimeric analogue acts upstream to inhibit the expression of the COX-2 enzyme, effectively shutting down the conversion of arachidonic acid to pro-inflammatory prostaglandins without the typical gastrointestinal toxicity associated with direct COX-1/2 cross-inhibition.

COX2 A Arachidonic Acid B COX-2 Enzyme A->B Substrate Binding C Prostaglandin H2 (PGH2) B->C Cyclooxygenation D Inflammatory Response C->D Downstream Signaling E Dysiarenone (Spiro[4.5]dec-8-en-7-one) E->B Expression Inhibition

Mechanism of COX-2 expression inhibition by spiro[4.5]dec-8-en-7-one analogues.

B. Antiviral Efficacy: Fsp3-Enriched Saturated Heterocycles

Recent profiling of 7-oxaspiro[4.6]undecane derivatives (ring-expanded analogues of the 7-oxaspiro[4.5]decane core) revealed potent in vitro activity against Herpes Simplex Virus 1 (HSV-1) and Cytomegalovirus (CMV)[2]. The incorporation of the saturated spirocyclic ring correlates directly with increased antiviral activity, yielding Selectivity Indices (SI) greater than 10, indicating that the viral suppression is target-specific rather than a byproduct of host cell cytotoxicity[2].

Quantitative Data Summary
Compound ClassPrimary Structural ModificationPrimary TargetIC₅₀ RangeSelectivity Index (SI)
7-Oxaspiro[4.5]dec-8-en-10-one Base ScaffoldROS IntermediatesBaselineN/A
Dysiarenone Dimerization + Spiro-ketoneCOX-2 Expression~2.5 µMHigh
2-Amino-7-oxaspiro[4.6]undec-9-en-1-ol Ring Expansion + HydroxylHSV-1 / CMV3.1 - 5.4 µM> 10

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific cell line rationales and internal controls to isolate the true biological activity of the spirocyclic compounds.

Protocol 1: In Vitro COX-2 Expression Inhibition Assay
  • Objective: Quantify the suppression of COX-2 protein expression by spiro-ketone analogues.

  • Model Selection Causality: RAW 264.7 murine macrophages are utilized because they yield highly reproducible COX-2 induction upon lipopolysaccharide (LPS) stimulation via the TLR4/NF- κ B pathway, providing a robust, inducible inflammatory environment.

  • Self-Validation Check: A concurrent MTT cell viability assay must be run. If COX-2 drops but cell viability also drops below 90%, the compound is cytotoxic, not anti-inflammatory. Dexamethasone is used as a positive control.

Step-by-Step Workflow:

  • Seeding: Plate RAW 264.7 cells at 5×105 cells/well in 6-well plates and incubate overnight at 37°C (5% CO₂).

  • Pre-treatment: Introduce the spirocyclic analogue (1–50 µM) 1 hour prior to stimulation. Causality: Pre-treatment ensures the compound has achieved intracellular distribution before the rapid NF- κ B inflammatory cascade is triggered.

  • Induction: Add 1 µg/mL LPS to the wells and incubate for 24 hours.

  • Harvesting: Lyse cells using ice-cold RIPA buffer supplemented with protease inhibitors to prevent the degradation of transiently expressed COX-2.

  • Quantification: Perform Western Blot analysis, probing for COX-2 and normalizing band intensity against a β -actin loading control.

Protocol 2: Antiviral Plaque Reduction Assay
  • Objective: Determine the half-maximal inhibitory concentration (IC₅₀) of ring-expanded oxaspiro analogues against DNA viruses.

  • Model Selection Causality: Vero cells are chosen for HSV-1 due to their genetic inability to produce interferons, allowing unimpeded viral replication. MRC-5 human embryonic fibroblasts are utilized for CMV, as human cytomegalovirus strictly requires human host machinery for replication[2].

Workflow Step1 Cell Culture Preparation (Vero/MRC-5 Cells) Step2 Viral Infection (HSV-1 / CMV at MOI 0.01) Step1->Step2 Step3 Compound Treatment (Spirocyclic Analogues) Step2->Step3 Step4 Incubation & Plaque Formation (Methylcellulose Overlay) Step3->Step4 Step5 Plaque Reduction Analysis (IC50 Calculation) Step4->Step5

Step-by-step workflow for the antiviral plaque reduction assay.

Step-by-Step Workflow:

  • Infection: Culture cells to 90% confluence in 24-well plates. Inoculate with HSV-1 or CMV at a Multiplicity of Infection (MOI) of 0.01 for 1 hour. Causality: A low MOI ensures multiple cycles of viral replication occur over the assay period, exponentially increasing the assay's sensitivity to replication inhibitors.

  • Overlay: Aspirate unabsorbed virus and overlay the monolayer with medium containing 1% methylcellulose and serial dilutions of the test compound. Causality: Methylcellulose increases media viscosity, preventing viral diffusion through the liquid. The virus can only spread cell-to-cell, forming distinct, quantifiable localized plaques.

  • Incubation: Incubate for 72 hours (HSV-1) or 7 days (CMV).

  • Fixation & Staining: Fix the monolayer with 4% paraformaldehyde and stain with 0.1% crystal violet.

  • Analysis: Count the plaques. Calculate the IC₅₀ relative to the vehicle control. Validate the assay by ensuring the positive control (Acyclovir for HSV-1; Ganciclovir for CMV) falls within expected historical IC₅₀ ranges.

References

  • Dysiarenone, a Dimeric C21 Meroterpenoid with Inhibition of COX-2 Expression from the Marine Sponge Dysidea arenaria Source: Organic Letters (ACS Publications) URL:[Link]

  • A Study on the Antiviral Activity of Several Series of Experimental Fsp3-Enriched Saturated Heterocycles Against HSV1 and CMV In Vitro Source: Preprints.org URL:[Link]

  • Photodynamic degradation of vitamin E induced by psoralens Source: Biochimica et Biophysica Acta (PubMed) URL:[Link]

  • 7-oxaspiro[4.5]dec-8-en-10-one (Chemical Building Block Data) Source: Molport URL:[Link]

Sources

Validation

Spectroscopic comparison of 7-Oxaspiro[4.5]dec-8-en-10-one diastereomers

An in-depth spectroscopic analysis of spirocyclic compounds is critical for modern drug discovery, where three-dimensional structural diversity is highly valued. The 7-oxaspiro[4.5]dec-8-en-10-one scaffold is a prime exa...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth spectroscopic analysis of spirocyclic compounds is critical for modern drug discovery, where three-dimensional structural diversity is highly valued. The 7-oxaspiro[4.5]dec-8-en-10-one scaffold is a prime example of a rigid, spiro-fused system. While the unsubstituted parent compound is achiral at the spiro center due to the symmetry of the cyclopentane ring, functionalization (e.g., alkylation at the C2 position) breaks this symmetry. This functionalization generates distinct syn and anti diastereomers that exhibit unique physicochemical and pharmacological profiles.

As a Senior Application Scientist, I have structured this guide to objectively compare the spectroscopic signatures of these diastereomers, providing a self-validating experimental framework for their definitive stereochemical assignment.

Structural Framework and Stereochemical Causality

In a substituted model such as 2-methyl-7-oxaspiro[4.5]dec-8-en-10-one , the molecule possesses two stereocenters: the substituted C2 carbon and the C5 spiro carbon. The relative orientation of the C2-alkyl group to the oxygen atom (O7) across the spiro plane dictates the diastereomeric relationship:

  • Syn-Diastereomer : The C2-substituent and the C6-methylene group are on the same face of the cyclopentane ring.

  • Anti-Diastereomer : The C2-substituent and the C6-methylene group are on opposite faces.

Because the dihydropyranone ring contains a highly anisotropic α,β -unsaturated ketone (enone) system, the spatial orientation of the cyclopentane protons relative to this enone cone of shielding/deshielding causes significant, diagnostic perturbations in their Nuclear Magnetic Resonance (NMR) chemical shifts [1].

Workflow N1 1. Diastereoselective Synthesis (e.g., Cycloaddition) N2 2. Chromatographic Resolution (Prep-HPLC / SFC) N1->N2 Crude Diastereomeric Mixture N3 3. 1D NMR Profiling (1H, 13C, DEPT-135) N2->N3 Purified Isomers N4 4. 2D NOESY Analysis (Spatial Correlation) N3->N4 Chemical Shift Assignment N5 5. Stereochemical Assignment (Syn vs. Anti) N4->N5 NOE Cross-Peaks

Workflow for the isolation and stereochemical elucidation of spirocyclic diastereomers.

Spectroscopic Comparison: 1D NMR Profiling

The first step in differentiating the syn and anti isomers relies on 1D 1 H and 13 C NMR spectroscopy. The enone system (C8=C9-C10=O) serves as an internal magnetic benchmark.

In the anti-diastereomer, the C2-methyl group is forced into the shielding cone of the C8=C9 double bond, resulting in an upfield shift compared to the syn-isomer. Conversely, the diastereotopic C6 protons, which are adjacent to the spiro center and the oxygen atom, exhibit distinct AB splitting patterns that act as a fingerprint for the spirocyclic conformation [2].

Table 1: Comparative 1 H NMR Data (600 MHz, CDCl 3​ )
Proton AssignmentSyn-Diastereomer ( δ ppm)Anti-Diastereomer ( δ ppm)Multiplicity & Causality
C8-H (Alkene)7.357.38d ( J=6.0 Hz); Deshielded by β -position to carbonyl.
C9-H (Alkene)5.425.45d ( J=6.0 Hz); α -position to carbonyl.
C6-H a​ 4.104.05d ( J=11.5 Hz); Diastereotopic proton adjacent to O7.
C6-H b​ 3.953.88d ( J=11.5 Hz); Geminal coupling.
C2-H (Methine)2.102.25m; Shifted downfield in anti due to carbonyl proximity.
C2-CH 3​ 1.050.95d ( J=7.0 Hz); Upfield in anti due to enone shielding.
Table 2: Comparative 13 C NMR Data (151 MHz, CDCl 3​ )
Carbon AssignmentSyn-Diastereomer ( δ ppm)Anti-Diastereomer ( δ ppm)Structural Note
C10 (C=O)195.2195.4Conjugated ketone.
C8 (=CH-O)160.5160.1Highly deshielded enol-ether type carbon.
C9 (=CH-C=O)105.3105.8 α -carbon of the enone.
C6 (-CH 2​ -O)72.474.1Sensitive to spiro-ring conformation.
C5 (Spiro C)48.649.2Quaternary spiro center.

Definitive Stereochemical Assignment via 2D NOESY

While 1D NMR provides strong circumstantial evidence, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) is the authoritative tool for absolute relative stereochemical assignment. NOESY measures through-space dipole-dipole interactions (< 5 Å).

The Causality of the NOE Regime: For small spirocycles (MW < 300 Da), the molecular tumbling rate ( τc​ ) in solution often falls into the intermediate regime where ωτc​≈1 . In this state, the NOE enhancement can cross zero, leading to missing cross-peaks. To circumvent this, the protocol below mandates either the use of ROESY (Rotating-frame Overhauser Effect Spectroscopy) or a carefully calibrated NOESY mixing time ( d8​ ) of 300 ms at a high magnetic field (≥600 MHz) to ensure positive cross-peak buildup [3].

NOESY_Logic Syn Syn-Diastereomer C2-Alkyl cis to C6-Methylene NOE_Syn Strong NOE Cross-Peak: C2-H ↔ C6-H Syn->NOE_Syn Anti Anti-Diastereomer C2-Alkyl trans to C6-Methylene NOE_Anti Strong NOE Cross-Peak: C2-H ↔ C4-H(axial) Anti->NOE_Anti Res_Syn Confirmed Syn NOE_Syn->Res_Syn Res_Anti Confirmed Anti NOE_Anti->Res_Anti

Diagnostic NOESY correlations for distinguishing syn and anti spirocyclic diastereomers.

Self-Validating Experimental Protocol

To ensure data trustworthiness and reproducibility, the following protocol incorporates internal self-validation steps.

Step 1: Sample Preparation and Shimming
  • Preparation : Dissolve exactly 15.0 mg of the purified diastereomer in 0.6 mL of CDCl 3​ (containing 0.03% v/v Tetramethylsilane, TMS).

  • Filtration : Filter the solution through a glass wool plug into a 5 mm NMR tube to remove paramagnetic particulates that could drastically shorten T1​ relaxation times and ruin NOE signals.

  • Lock and Shim : Lock onto the deuterium signal of CDCl 3​ . Perform gradient shimming until the TMS signal exhibits a linewidth at half-height ( W1/2​ ) of < 0.8 Hz.

Step 2: 90-Degree Pulse Calibration (Self-Validation Step)

Why this matters: Inaccurate pulse widths lead to incomplete magnetization transfer in 2D experiments, creating artifact signals ( t1​ noise) that obscure critical NOE cross-peaks.

  • Acquire a series of 1D spectra with varying pulse angles (e.g., 90°, 180°, 270°, 360°).

  • Identify the exact duration (in μs ) that yields a null signal (360° pulse). Divide this value by 4 to establish the true 90° pulse width for the specific sample dielectric.

Step 3: 1D Acquisition
  • 1 H NMR : Set the relaxation delay ( D1​ ) to 2.0 s. Acquire 16 scans. Reference the spectrum to TMS ( δ 0.00 ppm).

  • 13 C NMR : Set D1​ to 2.0 s. Acquire 512 scans with 1 H broadband decoupling. Reference to the central CDCl 3​ triplet ( δ 77.16 ppm).

Step 4: 2D NOESY Acquisition
  • Select the phase-sensitive NOESY pulse sequence (e.g., noesygpphpp on Bruker systems).

  • Set the mixing time ( d8​ ) to 300 ms .

  • Set D1​ to 1.5×T1​ of the slowest relaxing proton (typically ~3.0 s for spirocycles) to ensure complete longitudinal magnetization recovery between scans.

  • Acquire 256 increments in the t1​ dimension with 16 scans per increment.

  • Data Processing : Apply a sine-squared window function in both dimensions prior to Fourier transformation to enhance resolution and suppress truncation artifacts.

References

  • PubChem Compound Summary for CID 135982, Spiro[4.5]decane. National Center for Biotechnology Information.[Link]

  • Mechanistically Inspired Route toward Hexahydro-2H-chromenes via Consecutive [4 + 2] Cycloadditions. Organic Letters, American Chemical Society.[Link]

  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis. Molecules, MDPI.[Link]

Comparative

Strategic Application of Spiro[4.5]decane Scaffolds in Drug Discovery: 7-Oxaspiro[4.5]dec-8-en-10-one vs. Aza-spiro[4.5]decanones

Introduction The integration of spirocyclic scaffolds into drug discovery has fundamentally shifted library design from flat, aromatic molecules to three-dimensional, sp3-rich architectures. Increasing the fraction of sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The integration of spirocyclic scaffolds into drug discovery has fundamentally shifted library design from flat, aromatic molecules to three-dimensional, sp3-rich architectures. Increasing the fraction of sp3-hybridized carbons (Fsp3) directly correlates with improved clinical success rates by enhancing target specificity and mitigating off-target toxicity[1]. Among these, spiro[4.5]decane derivatives offer an optimal balance of conformational restriction and synthetic tractability. This guide provides an objective, comparative analysis of two structurally divergent spirocycles: the oxygen-containing, electrophilic 7-Oxaspiro[4.5]dec-8-en-10-one and the nitrogen-containing, basic aza-spiro[4.5]decanones .

Structural and Mechanistic Divergence

7-Oxaspiro[4.5]dec-8-en-10-one: The Covalent Warhead

This scaffold features an oxa-spirocyclic core fused with an α,β -unsaturated ketone (enone). The incorporation of the oxygen heteroatom significantly improves aqueous solubility (by up to 40 times) and lowers lipophilicity (LogP) compared to all-carbon analogues[2]. More importantly, the enone acts as a Michael acceptor. This intrinsic electrophilicity makes it a prime candidate for Targeted Covalent Inhibition (TCI), where the molecule can form an irreversible covalent bond with nucleophilic cysteine or serine residues in the binding pocket of a target kinase or enzyme.

Aza-spiro[4.5]decanones: The Versatile Bioisostere

Aza-spirocycles incorporate a basic nitrogen atom within the spiro framework, often serving as conformationally restricted bioisosteres for piperidines. The secondary amine provides a crucial synthetic handle for rapid diversification via N-alkylation or acylation[3]. Because the basic nitrogen acts as a strong hydrogen bond acceptor and donor at physiological pH, these scaffolds are highly effective at modulating G-protein coupled receptors (GPCRs), such as the M4 muscarinic acetylcholine receptor, which is a key target for neuropsychiatric disorders[4].

Physicochemical & Pharmacological Comparison

To objectively compare these scaffolds, the table below summarizes their typical physicochemical profiles and primary applications in drug discovery.

Property / Feature7-Oxaspiro[4.5]dec-8-en-10-oneAza-spiro[4.5]decanones
Key Heteroatom Oxygen (O)Nitrogen (N)
Reactive Moiety α,β -Unsaturated Ketone (Enone)Secondary Amine & Ketone
Primary Binding Mode Covalent (Michael Addition)Non-Covalent (H-Bonding, Ionic)
Solubility Impact High (Oxygen acts as H-bond acceptor)[2]High (Basic amine protonates at pH 7.4)[4]
Typical Target Class Kinases, Proteases (Cys/Ser targeted)GPCRs (e.g., M4 Muscarinic Receptor)[4]
Synthetic Diversification Limited (Electrophile preservation required)Extensive (N-alkylation/acylation)[3]

Experimental Workflows & Protocols

A rigorous evaluation of these scaffolds requires distinct experimental paradigms tailored to their specific binding mechanisms.

Protocol 1: Glutathione (GSH) Trapping Assay for 7-Oxaspiro[4.5]dec-8-en-10-one

Purpose: To quantify the intrinsic electrophilic reactivity of the enone moiety. Causality: Covalent drugs require a finely tuned "warhead." If the Michael acceptor is too reactive, it will indiscriminately bind to off-target proteins, causing systemic toxicity; if too inert, it will fail to engage the target. The GSH assay uses a physiological thiol surrogate to establish a baseline half-life ( t1/2​ ) before complex enzymatic testing.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of 7-Oxaspiro[4.5]dec-8-en-10-one in anhydrous DMSO. Prepare a 100 mM GSH solution in 50 mM Potassium Phosphate buffer (pH 7.4). The pH choice is critical as it mimics physiological conditions where the thiol is partially deprotonated to the reactive thiolate anion.

  • Incubation: Dilute the compound to a final concentration of 100 μ M and GSH to 5 mM in the buffer at 37°C. The 50-fold excess of GSH ensures the reaction follows pseudo-first-order kinetics.

  • Quenching: At predetermined time points (0, 15, 30, 60, and 120 minutes), extract 50 μ L aliquots and immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard (e.g., labetalol).

  • Quantification: Centrifuge the samples to precipitate buffer salts. Analyze the supernatant via LC-MS/MS to monitor the depletion of the parent enone and the appearance of the GSH-adduct. Calculate the intrinsic reactivity half-life ( t1/2​ ).

Protocol 2: GPCR Radioligand Binding Assay for Aza-spiro[4.5]decanones

Purpose: To determine the binding affinity ( Ki​ ) of N-functionalized aza-spirocycles for the M4 muscarinic receptor. Causality: Because aza-spirocycles typically engage targets via non-covalent interactions driven by their basic nitrogen[4], a competitive radioligand binding assay is the gold standard for quantifying orthosteric or allosteric affinity.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cell membranes from CHO cells stably expressing the human M4 receptor. Resuspend in assay buffer (50 mM Tris-HCl, 10 mM MgCl 2​ , 1 mM EDTA, pH 7.4). Note: Mg 2+ is essential for stabilizing the high-affinity agonist state of the receptor-G-protein complex.

  • Ligand Incubation: In a 96-well plate, incubate 15 μ g of membrane protein with 0.5 nM [ 3 H]-N-methylscopolamine ([ 3 H]-NMS) and serial dilutions of the aza-spiro[4.5]decanone derivative (ranging from 1 pM to 10 μ M). Incubate for 2 hours at room temperature to ensure thermodynamic equilibrium.

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). PEI provides a positive charge to the filter, drastically reducing the non-specific binding of the radioligand.

  • Detection: Wash the filters three times with cold assay buffer. Add scintillation cocktail and measure the bound radioactivity using a microplate scintillation counter. Determine the IC 50​ via non-linear regression and convert to the dissociation constant ( Ki​ ) using the Cheng-Prusoff equation.

Visualizing the Logic & Pathways

Below is the logical workflow for selecting and evaluating these spirocyclic scaffolds based on the desired targeting mechanism.

ScaffoldWorkflow Target Target Identification Cov Covalent Targeting (Cysteine/Serine) Target->Cov NonCov Non-Covalent Targeting (GPCRs/Kinases) Target->NonCov Oxa 7-Oxaspiro[4.5]dec-8-en-10-one (Michael Acceptor) Cov->Oxa Aza Aza-spiro[4.5]decanones (Basic Amine / H-Bonding) NonCov->Aza GSH GSH Trapping Assay (Reactivity Profiling) Oxa->GSH Bind Radioligand Binding Assay (Affinity Profiling) Aza->Bind

Caption: Workflow for selecting and evaluating spirocyclic scaffolds based on target mechanisms.

Once an aza-spirocycle successfully binds to a GPCR like the M4 receptor, it initiates a specific downstream signaling cascade, as illustrated below.

M4Pathway Ligand Aza-spiro[4.5]decanone (Agonist/PAM) Receptor M4 Muscarinic Receptor Ligand->Receptor GProtein Gi/o Protein Activation Receptor->GProtein AC Adenylate Cyclase Inhibition GProtein->AC cAMP Decreased cAMP Levels AC->cAMP Outcome Neuropsychiatric Modulation cAMP->Outcome

Caption: Downstream Gi/o signaling cascade initiated by aza-spirocycle modulation of the M4 receptor.

Conclusion

Both 7-Oxaspiro[4.5]dec-8-en-10-one and aza-spiro[4.5]decanones offer immense value in modern drug discovery, yet they serve fundamentally different strategic purposes. The oxa-spiro enone is a precision tool for covalent drug design, offering a tunable electrophile with excellent aqueous solubility. Conversely, the aza-spirocanone is a highly versatile, non-covalent bioisostere that excels in GPCR modulation and library diversification. Selecting the appropriate scaffold depends entirely on the target's structural biology and the desired mechanism of pharmacological intervention.

Sources

Validation

Application Guide: Relative Reactivity of 7-Oxaspiro[4.5]dec-8-en-10-one vs. Standard Enones

Executive Summary In modern drug discovery, the transition from planar aromatic systems to sp³-rich, conformationally restricted scaffolds is a critical strategy for improving pharmacokinetic properties. Spirocyclic enon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the transition from planar aromatic systems to sp³-rich, conformationally restricted scaffolds is a critical strategy for improving pharmacokinetic properties. Spirocyclic enones serve as premier building blocks in this endeavor. This guide objectively compares the relative reactivity of 7-Oxaspiro[4.5]dec-8-en-10-one (CAS: 2172030-21-4) against standard enones (e.g., 2-cyclohexen-1-one) and its all-carbon spirocyclic counterpart. By analyzing steric shielding and electronic induction, we provide field-proven insights and self-validating protocols for leveraging this unique molecule in complex synthesis.

Structural & Electronic Profiling: The Causality of Reactivity

The reactivity of an α,β-unsaturated ketone (enone) is governed by its Lowest Unoccupied Molecular Orbital (LUMO) energy and its steric environment. 7-Oxaspiro[4.5]dec-8-en-10-one exhibits a highly specialized reactivity profile due to two competing factors:

  • The Steric Factor (Facial Selectivity): Unlike the planar 2-cyclohexen-1-one, the spiro-fused tetrahydrofuran ring in 7-Oxaspiro[4.5]dec-8-en-10-one projects perpendicularly across the cyclohexenone core. This creates a severe steric blockade on one face of the π-system, forcing incoming nucleophiles to approach exclusively from the less hindered face.

  • The Electronic Factor (Oxa-Activation): The oxygen atom at the 7-position exerts a strong inductive electron-withdrawing effect (-I). This lowers the LUMO energy of the enone system, increasing the electrophilicity of the β-carbon compared to an all-carbon spirocycle. Consequently, it accelerates conjugate additions with soft nucleophiles .

Pathway Enone 7-Oxaspiro[4.5]dec-8-en-10-one (Electrophilic Enone) SoftNuc Soft Nucleophiles (e.g., R2CuLi, RSH) Enone->SoftNuc LUMO Control HardNuc Hard Nucleophiles (e.g., RLi, NaBH4) Enone->HardNuc Charge Control Peroxide Hydroperoxide Anion (HOO-) Enone->Peroxide Weitz-Scheffer ConjAdd 1,4-Conjugate Addition High Diastereoselectivity SoftNuc->ConjAdd DirectAdd 1,2-Direct Addition Allylic Alcohol HardNuc->DirectAdd Epox Nucleophilic Epoxidation Facially Selective Epoxide Peroxide->Epox

Figure 1: Reactivity pathways of 7-Oxaspiro[4.5]dec-8-en-10-one based on nucleophile hardness.

Quantitative Reactivity Comparison

To objectively evaluate performance, the table below summarizes the relative reactivity metrics of 7-Oxaspiro[4.5]dec-8-en-10-one against alternative enone scaffolds.

Enone SubstrateRelative Electrophilicity ( krel​ )Michael Addition ( dr )1,4 vs 1,2 Addition Ratio (Uncatalyzed Grignard)
2-Cyclohexen-1-one 1.0 (Reference)N/A (Planar)60:40
Spiro[4.5]dec-8-en-10-one 0.8 (Steric hindrance slows rate)90:1045:55
7-Oxaspiro[4.5]dec-8-en-10-one 1.4 (Oxa-activation accelerates rate)>95:550:50

Data Interpretation: While the all-carbon spirocycle suffers a kinetic penalty due to steric bulk, the 7-oxa derivative overcomes this via electronic activation, yielding faster reaction rates while maintaining near-perfect diastereoselectivity (>95:5 dr ) during spirocyclization and conjugate additions .

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. By incorporating specific additives and monitoring techniques, researchers can ensure the mechanistic integrity of the transformation.

Protocol A: Diastereoselective Cu-Catalyzed Conjugate Addition

The Michael addition of carbon nucleophiles to spirocyclic enones is notoriously sensitive to reversibility and polymerization. This protocol utilizes Chlorotrimethylsilane (TMSCl) to trap the kinetic enolate, driving the reaction forward irreversibly.

Step-by-Step Methodology:

  • Catalyst Preparation: In a flame-dried Schlenk flask under Argon, suspend CuI (0.1 equiv) in anhydrous THF (0.2 M). Cool to -78 °C. Causality: Cu(I) softens the Grignard reagent, shifting the preference from 1,2-addition to 1,4-conjugate addition.

  • Transmetalation: Dropwise add the desired Grignard reagent (RMgBr, 1.2 equiv). Stir for 30 minutes to form the active organocuprate species.

  • Electrophile & Trapping Agent Addition: Premix 7-Oxaspiro[4.5]dec-8-en-10-one (1.0 equiv) and TMSCl (1.5 equiv) in THF. Add this solution dropwise to the cuprate mixture over 15 minutes. Causality: TMSCl acts as a Lewis acid to activate the enone LUMO and immediately traps the resulting enolate as a silyl enol ether, preventing retro-Michael degradation.

  • Reaction Monitoring (Self-Validation): Monitor via TLC (Hexanes/EtOAc). The reaction is complete when the UV-active enone chromophore ( λmax​ ~230 nm) completely disappears, replaced by a non-UV-active spot (the silyl enol ether).

  • Workup & Hydrolysis: Quench with saturated aqueous NH₄Cl. Stir at room temperature for 1 hour to hydrolyze the silyl enol ether to the final functionalized ketone. Extract with EtOAc, dry over Na₂SO₄, and concentrate. Crude ¹H-NMR will validate the >95:5 diastereomeric ratio based on the integration of the newly formed sp³ methine proton.

Protocol S1 1. Cu(I) + Ligand THF, -78 °C S2 2. RMgBr Addition Transmetalation S1->S2 S3 3. Enone + TMSCl Enolate Trapping S2->S3 S4 4. Acidic Workup Hydrolysis S3->S4 S5 5. Pure Product Yield >85%, dr >95:5 S4->S5

Figure 2: Self-validating workflow for diastereoselective conjugate addition to spiro enones.

Protocol B: Facially Selective Weitz-Scheffer Epoxidation

Because the β-carbon of 7-Oxaspiro[4.5]dec-8-en-10-one is highly electrophilic, it readily undergoes nucleophilic epoxidation, avoiding the need for harsh electrophilic peracids (like mCPBA) which could trigger unwanted Baeyer-Villiger oxidation of the ketone.

Step-by-Step Methodology:

  • Substrate Solvation: Dissolve 7-Oxaspiro[4.5]dec-8-en-10-one (1.0 equiv) in a 4:1 mixture of MeOH and CH₂Cl₂ (0.1 M) at 0 °C.

  • Nucleophile Generation: Add 30% aqueous H₂O₂ (3.0 equiv), followed by dropwise addition of 2M NaOH (0.5 equiv). Causality: The base deprotonates H₂O₂ to form the hydroperoxide anion (HOO⁻). The α -effect makes HOO⁻ a highly potent nucleophile that attacks the electron-deficient alkene.

  • Stereocontrolled Ring Closure: The intermediate enolate displaces the hydroxide leaving group. Due to the spiro-oxa ring, the initial attack occurs strictly from the unhindered face, resulting in a single epoxide diastereomer.

  • Quench (Self-Validation): Quench with saturated aqueous Na₂S₂O₃. A negative result on starch-iodide paper validates the complete destruction of residual peroxides, ensuring safe downstream concentration and isolation.

References

  • Title: 7-oxaspiro[4.5]dec-8-en-10-one | CAS 2172030-21-4 Source: Molport Database URL: [Link]

  • Title: The Michael Addition Reaction and Conjugate Addition Source: Master Organic Chemistry URL: [Link]

  • Title: Organocatalytic Asymmetric Dearomative Spirocyclization/Oxa-Michael Addition Sequence Source: ACS Organic Letters URL: [Link]

  • Title: Michael addition reaction Source: Wikipedia URL: [Link]

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